EEDi-5285
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H22FN5O3S |
|---|---|
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
8-(6-cyclopropyl-3-pyridinyl)-N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-1-methylsulfonylimidazo[1,5-c]pyrimidin-5-amine |
InChI |
InChI=1S/C24H22FN5O3S/c1-34(31,32)23-22-17(15-4-6-20(26-10-15)14-2-3-14)11-27-24(30(22)13-29-23)28-12-18-16-8-9-33-21(16)7-5-19(18)25/h4-7,10-11,13-14H,2-3,8-9,12H2,1H3,(H,27,28) |
Clave InChI |
BMLWIABJRSYZDK-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
EEDi-5285: A Deep Dive into the Mechanism of Action of a Potent EED Inhibitor
For Immediate Release
This technical whitepaper provides an in-depth analysis of the mechanism of action of EEDi-5285, a highly potent and orally active small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein. This compound represents a significant advancement in the therapeutic strategy of targeting the Polycomb Repressive Complex 2 (PRC2) in oncology. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of oncology, epigenetics, and pharmacology.
Core Mechanism of Action: Allosteric Inhibition of the PRC2 Complex
This compound functions as an allosteric inhibitor of the PRC2 complex, a key epigenetic regulator responsible for maintaining cellular differentiation and identity. The core PRC2 complex is comprised of three essential subunits: Enhancer of zeste homolog 2 (EZH2), the catalytic subunit; Suppressor of zeste 12 (SUZ12), a stabilizing component; and EED. EED plays a crucial role in the complex's activity by binding to trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3), a product of PRC2's own catalytic activity. This binding event allosterically activates EZH2, leading to the further methylation of H3K27 on adjacent nucleosomes, thereby propagating a repressive chromatin state and silencing target gene expression.[1]
Dysregulation of PRC2 activity is a known driver in various human cancers, making it a compelling therapeutic target. This compound exerts its anti-cancer effects by directly binding to the H3K27me3-binding pocket of EED. This high-affinity interaction prevents the allosteric activation of the PRC2 complex, leading to a global reduction in H3K27me3 levels. The subsequent reactivation of silenced tumor suppressor genes ultimately inhibits cancer cell proliferation.[1] The co-crystal structure of this compound in complex with EED has elucidated the precise molecular interactions responsible for its high binding affinity.[2]
Quantitative Efficacy and Potency
This compound has demonstrated exceptional potency in both biochemical and cellular assays. Its ability to inhibit the growth of lymphoma cell lines carrying an EZH2 mutation is particularly noteworthy.[3]
Table 1: In Vitro Potency of this compound
| Assay | Target/Cell Line | IC50 Value |
| EED Binding Assay | EED Protein | 0.2 nM[1][2][3] |
| Cell Growth Inhibition | Pfeiffer Lymphoma Cell Line | 20 pM[1][3] |
| Cell Growth Inhibition | KARPAS422 Lymphoma Cell Line | 0.5 nM[1][3] |
This compound is reported to be approximately 100 times more potent in binding to EED and over 300 times more potent in inhibiting the growth of the KARPAS422 cell line when compared to the earlier generation EED inhibitor, EED226.
In Vivo Efficacy and Pharmacokinetics
Preclinical studies in mouse xenograft models have underscored the significant anti-tumor activity and favorable pharmacokinetic profile of this compound.
Table 2: In Vivo Efficacy in KARPAS422 Xenograft Model
| Dosing Regimen | Outcome |
| 50-100 mg/kg/day (oral gavage) | Complete and durable tumor regression[1][2] |
A single oral administration of 100 mg/kg of this compound was shown to effectively reduce the levels of H3K27me3 in KARPAS422 tumor tissue in mice at 24 hours post-administration.[1]
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing |
| Cmax | 1.8 µM[1] | 10 mg/kg (oral)[1] |
| AUC | 6.0 h·µg/ml[1] | 10 mg/kg (oral)[1] |
| Oral Bioavailability (F) | 75%[2] | - |
| Volume of Distribution (Vd) | 1.4 L/kg[1] | - |
| Terminal Half-life (T1/2) | ~2 hours[1] | - |
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the preclinical evaluation of this compound.
Cell Viability Assay
-
Cell Lines: Pfeiffer and KARPAS422 human B-cell lymphoma cell lines were utilized.
-
Procedure: Cells were seeded in multi-well plates and treated with a range of concentrations of this compound. After a specified incubation period, cell viability was assessed using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of cell number.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic equation.
KARPAS422 Xenograft Model
-
Animal Model: Severe combined immunodeficient (SCID) mice were used.
-
Tumor Implantation: 1 x 10^7 KARPAS422 cells were suspended in 50% Matrigel and subcutaneously injected into the dorsal flank of the mice.
-
Treatment: Once tumors reached a predetermined size (e.g., ~100 mm³), mice were randomized into treatment and vehicle control groups. This compound was administered daily via oral gavage at specified doses.
-
Efficacy Assessment: Tumor volume was measured regularly using calipers. Animal body weight was also monitored as an indicator of toxicity. The study duration was typically 28 days, with a follow-up period to assess the durability of the response.
Pharmacokinetic Studies
-
Animal Model: Mice were used for these studies.
-
Drug Administration: A single dose of this compound was administered either intravenously or orally.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: The concentration of this compound in the plasma was quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Parameter Calculation: Pharmacokinetic parameters including Cmax, AUC, T1/2, Vd, and oral bioavailability were calculated using standard non-compartmental analysis.
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and experimental processes, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Caption: Logical Cascade of this compound's Anti-Cancer Effect.
References
EEDi-5285: A Technical Guide to a Potent Allosteric PRC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of EEDi-5285, a highly potent and orally active small-molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2). This compound exerts its function through an allosteric mechanism, binding to the Embryonic Ectoderm Development (EED) subunit of PRC2. This guide details the mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic properties, and in vivo efficacy of this compound. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are provided to facilitate further research and development of this promising anti-cancer agent.
Introduction to PRC2 and the Role of EED
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator essential for maintaining cell identity and proper development.[1][2] The core of the PRC2 complex consists of three main subunits: Enhancer of zeste homolog 2 (EZH2), Embryonic Ectoderm Development (EED), and Suppressor of zeste 12 (SUZ12).[3][4] EZH2 is the catalytic subunit responsible for the mono-, di-, and trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[5][6]
The EED subunit plays a crucial scaffolding role, stabilizing the PRC2 complex.[7] Furthermore, EED contains an aromatic cage that recognizes and binds to the H3K27me3 mark.[8][9] This binding event allosterically activates the methyltransferase activity of EZH2, creating a positive feedback loop that propagates the H3K27me3 repressive mark across chromatin.[2][10] Dysregulation of PRC2 activity, often through mutations or overexpression of its components, is implicated in various cancers, making it an attractive therapeutic target.[5][7]
This compound: A Potent and Selective EED Inhibitor
This compound is a novel, orally bioavailable small molecule that functions as an allosteric inhibitor of PRC2.[4][11][12] Unlike EZH2 inhibitors that target the catalytic site, this compound binds directly to the H3K27me3-binding pocket of EED.[9][13] This competitive binding prevents the allosteric activation of EZH2, leading to a reduction in global H3K27me3 levels and the reactivation of silenced tumor suppressor genes.[7] A key advantage of this mechanism is its potential to overcome resistance to EZH2 inhibitors that can arise from mutations in the EZH2 catalytic domain.[9]
Mechanism of Action
The mechanism of action of this compound is centered on its high-affinity binding to the EED subunit of the PRC2 complex. The cocrystal structure of this compound in complex with EED has elucidated the precise molecular interactions responsible for its potency.[11][13] By occupying the H3K27me3 binding pocket, this compound prevents the interaction of PRC2 with its own catalytic mark, thereby breaking the positive feedback loop required for sustained methyltransferase activity.[8]
Quantitative Data
This compound has demonstrated exceptional potency in biochemical and cellular assays, as well as favorable pharmacokinetic properties and significant in vivo efficacy.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | IC50 | Reference |
| EED Binding Assay | Recombinant EED protein | 0.2 nM | [4][11] |
| Cell Growth Inhibition | Pfeiffer (EZH2 mutant lymphoma) | 20 pM | [11][12] |
| Cell Growth Inhibition | KARPAS422 (EZH2 mutant lymphoma) | 0.5 nM | [11][12] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Oral Dose | Reference |
| Cmax | 1.8 µM | 10 mg/kg | [4] |
| AUC | 6.0 h·µg/mL | 10 mg/kg | [4] |
| Oral Bioavailability (F) | 75% | 10 mg/kg | [13] |
| Terminal Half-life (T1/2) | ~2 hours | 10 mg/kg | [4] |
Table 3: In Vivo Efficacy of this compound in KARPAS422 Xenograft Model
| Treatment Group | Dose | Schedule | Outcome | Reference |
| This compound | 50-100 mg/kg | Oral gavage, daily for 28 days | Complete and durable tumor regression | [4][14] |
| Vehicle Control | - | Oral gavage, daily for 28 days | Progressive tumor growth | [14] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
EED Binding Assay (AlphaScreen)
This protocol describes a competitive binding assay to determine the IC50 of this compound for the EED protein.
Materials:
-
His-tagged recombinant human EED protein
-
Biotinylated H3K27me3 peptide
-
AlphaScreen Nickel Chelate Acceptor beads (PerkinElmer)
-
AlphaScreen Streptavidin Donor beads (PerkinElmer)
-
Assay Buffer (e.g., 25 mM HEPES pH 8.0, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20)
-
384-well low-volume microplates
-
This compound
-
DMSO
Procedure:
-
Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 1 mM.
-
In a 384-well plate, add the diluted this compound, His-tagged EED protein, and biotinylated H3K27me3 peptide in assay buffer. The final concentrations should be optimized, but a starting point could be 10 nM EED and 10 nM H3K27me3 peptide.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
Prepare a mixture of AlphaScreen Nickel Chelate Acceptor beads and Streptavidin Donor beads in assay buffer according to the manufacturer's instructions.
-
Add the bead mixture to each well of the plate.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 520-620 nm).
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the measurement of cell viability in lymphoma cell lines treated with this compound.
Materials:
-
Pfeiffer or KARPAS422 lymphoma cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
This compound
-
DMSO
Procedure:
-
Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock.
-
Add the diluted compound to the wells. The final DMSO concentration should be kept below 0.1%.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.
In Vivo Xenograft Study
This protocol describes the evaluation of this compound's anti-tumor efficacy in a KARPAS422 mouse xenograft model.
Materials:
-
Female SCID or NSG mice (6-8 weeks old)
-
KARPAS422 cells
-
Matrigel (Corning)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
Procedure:
-
Subcutaneously implant 5-10 x 10^6 KARPAS422 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Prepare a formulation of this compound in the vehicle. A common formulation is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Administer this compound or vehicle daily via oral gavage at the desired dose (e.g., 50 or 100 mg/kg).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for H3K27me3).
Western Blot for H3K27me3
This protocol is for assessing the pharmacodynamic effect of this compound by measuring H3K27me3 levels in tumor tissue.
Procedure:
-
Homogenize excised tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Extract histones using an acid extraction protocol.
-
Determine protein concentration using a BCA assay.
-
Separate 15-20 µg of histone extract on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., Cell Signaling Technology #9733) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the H3K27me3 signal to a loading control such as total Histone H3.
Signaling Pathway
The following diagram illustrates the PRC2 signaling pathway and the point of inhibition by this compound.
References
- 1. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting polycomb systems to regulate gene expression: modifications to a complex story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Guided Design of EED Binders Allosterically Inhibiting the Epigenetic Polycomb Repressive Complex 2 (PRC2) Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Exploring the therapeutic potential of targeting polycomb repressive complex 2 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric activation dictates PRC2 activity independent of its recruitment to chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Guided Design of EED Binders Allosterically Inhibiting the Epigenetic Polycomb Repressive Complex 2 (PRC2) Methyltransferase (Journal Article) | OSTI.GOV [osti.gov]
- 12. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
EEDi-5285: A Potent and Orally Bioavailable EED Inhibitor for Reducing H3K27me3 Levels
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
EEDi-5285 is a highly potent, orally active small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). By binding to the H3K27me3-binding pocket of EED, this compound allosterically inhibits the methyltransferase activity of PRC2, leading to a global reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3). This epigenetic modification is crucial for gene silencing, and its dysregulation is implicated in various cancers. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on H3K27me3 levels, and detailed experimental protocols for its evaluation.
Introduction to this compound and the PRC2 Complex
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator responsible for maintaining transcriptional repression through the trimethylation of histone H3 at lysine 27 (H3K27me3). The core components of the PRC2 complex are the catalytic subunit Enhancer of Zeste Homolog 2 (EZH2), and the non-catalytic subunits Embryonic Ectoderm Development (EED) and Suppressor of Zeste 12 (SUZ12). EED plays a critical role in the allosteric activation of EZH2 upon binding to H3K27me3, creating a positive feedback loop that propagates the repressive chromatin mark.
Dysregulation of PRC2 activity is a hallmark of numerous cancers, making it an attractive therapeutic target. This compound is a next-generation EED inhibitor designed for high potency and oral bioavailability. It disrupts the PRC2 complex's activity by binding to the EED subunit with exceptional affinity, thereby preventing the allosteric activation of EZH2 and leading to a significant reduction in global H3K27me3 levels.
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of the PRC2 complex. Its primary mechanism involves binding to a hydrophobic pocket on EED that normally recognizes the H3K27me3 mark. By occupying this pocket, this compound prevents the binding of EED to H3K27me3, which is a crucial step for the full catalytic activity of EZH2. This disruption of the positive feedback loop leads to a global decrease in H3K27me3 levels and the subsequent de-repression of PRC2 target genes, including tumor suppressor genes.
Caption: Signaling pathway of this compound-mediated PRC2 inhibition.
Quantitative Data on this compound Activity
This compound has demonstrated exceptional potency in both biochemical and cellular assays. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| EED Binding (TR-FRET) | Recombinant EED protein | 0.2 nM | [1][2] |
| Cell Growth Inhibition | Pfeiffer (EZH2 mutant lymphoma) | 20 pM | [1][2] |
| Cell Growth Inhibition | KARPAS422 (EZH2 mutant lymphoma) | 0.5 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound in KARPAS422 Xenograft Model
| Treatment Group | Dose and Schedule | Outcome | H3K27me3 Levels | Reference |
| Vehicle Control | - | Tumor Growth | - | [1] |
| This compound | 50-100 mg/kg, oral, daily for 28 days | Complete and durable tumor regression | Significantly reduced at 24h post-dose | [1][3] |
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for EED Binding
This assay quantitatively measures the binding affinity of this compound to the EED protein.
Materials:
-
Recombinant human EED protein
-
Biotinylated H3K27me3 peptide
-
Europium-labeled streptavidin (donor fluorophore)
-
APC-labeled anti-tag antibody specific for EED (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of EED protein, biotinylated H3K27me3 peptide, and APC-labeled anti-tag antibody to each well of the 384-well plate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Add europium-labeled streptavidin to each well and incubate for an additional 30 minutes.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor fluorescence and plot the values against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay
This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Pfeiffer and KARPAS422 lymphoma cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for 72-96 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of H3K27me3 Levels in Xenograft Tumors
This protocol details the procedure for assessing the pharmacodynamic effect of this compound on H3K27me3 levels in tumor tissue.
Materials:
-
KARPAS422 tumor xenografts from treated and control mice
-
RIPA buffer with protease and phosphatase inhibitors
-
Acid extraction buffer (0.2 N HCl)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Histone Extraction:
-
Homogenize tumor tissue in RIPA buffer.
-
Pellet the nuclei by centrifugation and perform acid extraction of histones using 0.2 N HCl overnight at 4°C.
-
Neutralize the extract and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of histone extracts on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 and total H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the H3K27me3 signal to the total H3 signal.
-
Caption: Workflow for analyzing H3K27me3 levels in xenograft tumors.
Conclusion
This compound is a potent and specific inhibitor of the EED subunit of the PRC2 complex, leading to a significant reduction in H3K27me3 levels. Its excellent oral bioavailability and profound anti-tumor efficacy in preclinical models highlight its potential as a therapeutic agent for cancers driven by PRC2 dysregulation. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the biological effects of this compound and other EED inhibitors.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Role of EEDi-5285 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EEDi-5285 has emerged as a highly potent and orally bioavailable small-molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2) core component, Embryonic Ectoderm Development (EED). By binding to a specific pocket in EED, this compound allosterically inhibits the methyltransferase activity of PRC2, leading to a global reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3). This epigenetic modification is crucial for gene silencing and its dysregulation is implicated in various cancers. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and its impact on the PRC2 signaling pathway.
Introduction to PRC2 and the Role of EED
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator responsible for maintaining transcriptional repression and cellular identity. The core components of the PRC2 complex are Enhancer of zeste homolog 2 (EZH2), the catalytic subunit with histone methyltransferase activity; Suppressor of zeste 12 (SUZ12), a zinc-finger protein essential for complex integrity and activity; and Embryonic Ectoderm Development (EED), which is crucial for the allosteric activation of EZH2.[1][2] EED contains a binding pocket that recognizes trimethylated lysine residues, including H3K27me3. This interaction is believed to be a positive feedback mechanism that enhances PRC2's catalytic activity and propagates the H3K27me3 repressive mark along the chromatin.[1] Dysregulation of PRC2 activity, often through mutations or overexpression of its components, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2]
This compound: A Potent Allosteric Inhibitor of EED
This compound is a novel small molecule designed to specifically target and inhibit the function of EED.[1] Unlike EZH2 inhibitors that target the catalytic site, this compound functions as an allosteric inhibitor. It binds to the H3K27me3 binding pocket on EED, preventing the interaction that is critical for the full activation of PRC2's methyltransferase activity.[1] This mode of action provides an alternative strategy to modulate PRC2 function, particularly in contexts where EZH2 inhibitors may be less effective.[3]
Quantitative Data
The potency and efficacy of this compound have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Biochemical and Cellular Activity of this compound
| Assay | Target/Cell Line | IC50 Value | Reference |
| EED Protein Binding | Recombinant EED | 0.2 nM | [1][4][5][6][7][8] |
| Cell Growth Inhibition | Pfeiffer (EZH2 mutant lymphoma) | 20 pM | [1][4][5][7][8] |
| Cell Growth Inhibition | KARPAS422 (EZH2 mutant lymphoma) | 0.5 nM | [1][4][5][7][8] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Cmax | 1.8 µM | 10 mg/kg (oral) | [2][4] |
| AUC | 6.0 h*µg/mL | 10 mg/kg (oral) | [2][4] |
| Oral Bioavailability (F) | 75% | - | [4] |
| Terminal Half-life (T1/2) | ~2 hours | - | [2] |
Signaling Pathway and Mechanism of Action
This compound disrupts the normal functioning of the PRC2 complex through its interaction with EED. The following diagram illustrates the signaling pathway and the point of intervention by this compound.
As depicted, EED's binding to H3K27me3 allosterically activates EZH2, promoting the methylation of histone H3 at lysine 27. This compound competitively binds to the H3K27me3 pocket on EED, thereby inhibiting this positive feedback loop and reducing overall PRC2 catalytic activity. This leads to decreased H3K27me3 levels and subsequent de-repression of PRC2 target genes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
EED Protein Binding Assay (AlphaScreen)
This assay quantifies the binding affinity of this compound to the EED protein.
Protocol:
-
Reagent Preparation: All reagents are prepared in an appropriate assay buffer.
-
Compound Incubation: Recombinant GST-tagged EED protein is incubated with various concentrations of this compound to allow for binding.
-
Peptide Addition: Biotinylated H3K27me3 peptide is added to the mixture.
-
Bead Addition: Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads are added. In the absence of an inhibitor, the binding of the peptide to EED brings the Donor and Acceptor beads into close proximity.
-
Incubation: The plate is incubated to allow for bead-protein-peptide complex formation.
-
Signal Detection: Upon excitation, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission. This compound disrupts the EED-peptide interaction, separating the beads and causing a decrease in the AlphaScreen signal.
-
Data Analysis: The signal is normalized, and the IC50 value is determined by fitting the data to a dose-response curve using appropriate software.[1]
Cell Growth Inhibition Assay (WST-8)
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells, such as the Pfeiffer and KARPAS422 lymphoma cell lines, are seeded into 96-well plates at an appropriate density.[1]
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control (DMSO) and incubated for a period of 7 days.[1]
-
Reagent Addition: WST-8 reagent, which contains a tetrazolium salt, is added to each well.
-
Incubation: The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the WST-8 reagent into a formazan (B1609692) dye.
-
Absorbance Measurement: The amount of formazan produced, which is directly proportional to the number of living cells, is quantified by measuring the absorbance at 450 nm.[1]
-
Data Analysis: The absorbance readings are normalized to the vehicle-treated cells, and the IC50 value is calculated by fitting the data to a dose-response curve.[1]
In Vivo Xenograft Model Efficacy Study
This protocol outlines the assessment of this compound's anti-tumor activity in a mouse model.
Protocol:
-
Tumor Implantation: Human cancer cells (e.g., KARPAS422) are subcutaneously injected into immunodeficient mice.[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules.[2][4] The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the levels of H3K27me3 via methods like Western blotting or immunohistochemistry to confirm target engagement.[2][4]
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
This compound represents a significant advancement in the field of epigenetic therapy. Its novel allosteric mechanism of PRC2 inhibition, exceptional potency, and favorable pharmacokinetic profile make it a compelling candidate for further preclinical and clinical development. This technical guide provides a comprehensive resource for researchers and drug developers interested in understanding and utilizing this promising therapeutic agent in the fight against cancers driven by PRC2 dysregulation.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | EED inhibitor | Probechem Biochemicals [probechem.com]
EEDi-5285: A Technical Whitepaper on its Allosteric Inhibition of the EED Protein in the PRC2 Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of EEDi-5285, a potent and orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). This compound exerts its function through an allosteric mechanism, binding to the H3K27me3-binding pocket of EED, thereby preventing the stimulation of the PRC2 catalytic subunit, EZH2. This inhibition leads to a reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression. This whitepaper details the mechanism of action, binding kinetics, and cellular and in vivo efficacy of this compound. Furthermore, it provides comprehensive protocols for key experimental assays used to characterize this inhibitor and visualizes the associated signaling pathways and experimental workflows.
Introduction
The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator essential for maintaining transcriptional repression and cellular identity.[1][2] The core components of the PRC2 complex are the catalytic subunit Enhancer of zeste homolog 2 (EZH2), Embryonic Ectoderm Development (EED), and Suppressor of zeste 12 (SUZ12).[1][2] EZH2 is a histone methyltransferase that specifically catalyzes the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27).[2] The trimethylated form, H3K27me3, is a hallmark of facultative heterochromatin and is associated with the silencing of target genes.
The activity of EZH2 is allosterically regulated by EED.[2] EED contains a WD40-repeat domain that forms a binding pocket for H3K27me3.[3][4] The binding of H3K27me3 to EED induces a conformational change in the PRC2 complex that stimulates the catalytic activity of EZH2, creating a positive feedback loop that propagates the H3K27me3 mark along the chromatin.[2] Dysregulation of PRC2 activity, often through gain-of-function mutations in EZH2 or overexpression of its components, is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma and malignant peripheral nerve sheath tumors.[4]
This compound is a novel small molecule inhibitor that targets the EED subunit of the PRC2 complex.[1][2] By competitively binding to the H3K27me3 pocket on EED, this compound prevents the allosteric activation of EZH2, leading to a global reduction in H3K27me3 levels and the reactivation of silenced tumor suppressor genes.[4] This whitepaper provides a detailed overview of the preclinical data on this compound, highlighting its potential as a therapeutic agent.
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of the PRC2 complex. Its primary mechanism involves direct binding to the aromatic cage within the WD40 domain of the EED subunit, which normally recognizes and binds to the trimethylated lysine 27 of histone H3 (H3K27me3).[2][3] This competitive binding of this compound prevents the interaction between EED and H3K27me3, thereby disrupting the positive feedback loop that is crucial for the propagation and maintenance of the repressive H3K27me3 mark.[2]
The binding of this compound to EED stabilizes the PRC2 complex in an inactive conformation, which abrogates the allosteric activation of the catalytic subunit, EZH2.[4] Consequently, the histone methyltransferase activity of EZH2 is significantly reduced, leading to a global decrease in H3K27me3 levels. This reduction in the repressive histone mark results in the derepression of PRC2 target genes, including tumor suppressor genes, which can in turn inhibit cancer cell proliferation and induce apoptosis.
The cocrystal structure of this compound in complex with EED has elucidated the precise molecular interactions responsible for its high-affinity binding.[2][5] This structural understanding provides a basis for the rational design of next-generation EED inhibitors with improved potency and selectivity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its binding affinity for the EED protein and its anti-proliferative activity in various cancer cell lines.
Table 1: this compound Binding Affinity
| Parameter | Value | Reference |
| IC50 (EED Binding) | 0.2 nM | [1][2][5][6] |
Table 2: this compound In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | EZH2 Mutation Status | IC50 | Reference |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Y641F | 20 pM | [1][2][5] |
| KARPAS422 | Diffuse Large B-cell Lymphoma | Y641N | 0.5 nM | [1][2][5] |
Table 3: this compound In Vivo Pharmacokinetics in Mice (10 mg/kg, oral administration)
| Parameter | Value | Reference |
| Cmax | 1.8 µM | [1] |
| T1/2 | ~2 h | [1] |
| AUC | 6.0 h·µg/mL | [1] |
| Oral Bioavailability (F) | 75% | [1] |
| Volume of Distribution (Vd) | 1.4 L/kg | [1] |
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the interaction of this compound with the EED protein and its effects on the PRC2 complex.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for EED Binding
This assay is used to determine the binding affinity of this compound to the EED protein in a competitive binding format.
Materials:
-
Recombinant human His-tagged EED protein
-
Biotinylated H3K27me3 peptide
-
Europium-labeled anti-His antibody (TR-FRET donor)
-
Streptavidin-conjugated Allophycocyanin (APC) (TR-FRET acceptor)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.05% Tween-20)
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of His-tagged EED protein and biotinylated H3K27me3 peptide to each well of the 384-well plate.
-
Add the this compound dilutions to the wells.
-
Incubate the plate at room temperature for 1 hour to allow for binding equilibrium.
-
Add a mixture of Europium-labeled anti-His antibody and Streptavidin-APC to each well.
-
Incubate the plate in the dark at room temperature for 2 hours.
-
Read the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
The ratio of the 665 nm to 615 nm signals is calculated. The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to the EED protein in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., KARPAS422)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: anti-EED, anti-GAPDH (loading control)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or DMSO for a specified time (e.g., 2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble EED protein in the supernatant by Western blotting using an anti-EED antibody. Use an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities and plot the percentage of soluble EED protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blot Analysis of H3K27me3 Levels
This protocol is used to assess the effect of this compound on the global levels of H3K27me3 in cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Histone extraction buffer
-
Antibodies: anti-H3K27me3, anti-total Histone H3 (loading control)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with various concentrations of this compound for different time points.
-
Extract histones from the cells using a histone extraction kit or a suitable buffer.
-
Determine the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal to determine the relative change in H3K27me3 levels.
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in a KARPAS422 xenograft mouse model.[1][6] Oral administration of this compound at doses of 50 and 100 mg/kg daily for 28 days resulted in complete and durable tumor regression.[1] Importantly, no tumor regrowth was observed after the cessation of treatment, indicating a long-lasting therapeutic effect.[4] Pharmacodynamic studies in these tumor-bearing mice showed that a single oral dose of 100 mg/kg this compound effectively reduced the levels of H3K27me3 in the tumor tissue at 24 hours post-administration.[1]
Conclusion
This compound is a highly potent and orally bioavailable allosteric inhibitor of the EED subunit of the PRC2 complex. By disrupting the EED-H3K27me3 interaction, this compound effectively inhibits the catalytic activity of EZH2, leading to a global reduction in H3K27me3 levels and subsequent reactivation of tumor suppressor genes. The compelling preclinical data, including high binding affinity, potent anti-proliferative activity in cancer cell lines, and significant in vivo efficacy, establish this compound as a promising therapeutic candidate for the treatment of cancers driven by PRC2 dysregulation. The detailed experimental protocols and mechanistic insights provided in this whitepaper serve as a valuable resource for researchers in the field of epigenetics and drug discovery.
References
- 1. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | EED inhibitor | Probechem Biochemicals [probechem.com]
The Discovery and Development of EEDi-5285: A Potent and Orally Active EED Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
EEDi-5285 is an exceptionally potent, orally active small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] The PRC2 complex plays a crucial role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a mark associated with transcriptional repression.[1] Dysregulation of PRC2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound was developed through a structure-guided drug design approach to allosterically inhibit the PRC2 complex by targeting the H3K27me3 binding pocket of EED.[1][5] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and experimental protocols associated with this compound.
Mechanism of Action
The PRC2 complex, minimally composed of EZH2, SUZ12, and EED, is responsible for mono-, di-, and trimethylation of H3K27.[1] The catalytic activity of EZH2 is allosterically activated upon the binding of EED to the trimethylated H3K27 (H3K27me3) mark.[1][5] This positive feedback loop is critical for the propagation and maintenance of the repressive H3K27me3 mark.[5]
This compound disrupts this process by binding with high affinity to the H3K27me3-binding pocket of EED.[1] This competitive inhibition prevents the interaction of EED with H3K27me3, thereby blocking the allosteric activation of EZH2 and leading to a global reduction in H3K27me3 levels.[1] The potent anti-proliferative effects of this compound are particularly pronounced in cancer cells harboring EZH2 mutations, which are dependent on the PRC2 complex for their survival.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its binding affinity, in vitro cellular activity, and pharmacokinetic properties.
Table 1: In Vitro Activity of this compound
| Assay | Target/Cell Line | IC₅₀ | Reference |
| EED Binding (AlphaScreen) | EED protein | 0.2 nM | [1][2][3][4] |
| Cell Growth Inhibition | Pfeiffer (EZH2 mutant lymphoma) | 20 pM | [1][2][3][4] |
| Cell Growth Inhibition | KARPAS422 (EZH2 mutant lymphoma) | 0.5 nM | [1][2][3][4] |
Table 2: In Vivo Efficacy of this compound in KARPAS422 Xenograft Model
| Dosage | Administration | Outcome | Reference |
| 50 mg/kg | Daily oral gavage | Complete and durable tumor regression | [1] |
| 100 mg/kg | Daily oral gavage | Complete and durable tumor regression | [1] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosage | Reference |
| Cmax | 1.8 µM | 10 mg/kg (oral) | [6] |
| AUC | 6.0 h·µg/mL | 10 mg/kg (oral) | [6] |
| Oral Bioavailability (F) | 75% | 10 mg/kg | [6] |
| Volume of Distribution (Vd) | 1.4 L/kg | 10 mg/kg | [6] |
| Terminal Half-life (T₁/₂) | ~2 h | 10 mg/kg | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
EED-H3K27me3 Peptide Competition Binding Assay (AlphaScreen)
This assay quantifies the ability of a compound to inhibit the interaction between the EED protein and a biotinylated H3K27me3 peptide.
Protocol:
-
Compound Preparation: Compounds are serially diluted in DMSO to achieve a range of concentrations.
-
Assay Plate Preparation: 2.5 µL of each compound dilution is transferred to a 384-well white OptiPlate.
-
Reagent Addition: A 5 µL solution containing 20 nM of His-tagged EED protein (amino acids 1-441) in assay buffer (25 mM HEPES, pH 8, 0.02% Tween-20) is added to each well.
-
Incubation: The plate is incubated to allow for compound binding to the EED protein.
-
Bead Addition: AlphaScreen Nickel Chelate Acceptor beads and Streptavidin Donor beads are added.
-
Final Incubation: The plate is incubated in the dark to allow for bead-protein interaction.
-
Signal Detection: The AlphaScreen signal is read on a compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
Cell Growth Inhibition Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Pfeiffer and KARPAS422 cells are seeded in 96-well plates at a specified density.
-
Compound Treatment: Cells are treated with serial dilutions of this compound.
-
Incubation: The plates are incubated for 7 days at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Cell viability is assessed using the WST-8 assay.[7][8][9][10][11] 10 µL of WST-8 solution is added to each well, and the plate is incubated for 1-4 hours.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The IC₅₀ values are calculated by normalizing the absorbance readings to DMSO-treated control cells and fitting the data to a dose-response curve.
In Vivo Antitumor Efficacy in a Xenograft Model
This study evaluates the in vivo antitumor activity of this compound in a mouse model.
Protocol:
-
Cell Implantation: 1 x 10⁷ KARPAS422 human B-cell lymphoma cells in 50% Matrigel are subcutaneously injected into the dorsal side of severe combined immunodeficient (SCID) mice.[1]
-
Tumor Growth: Tumors are allowed to grow to an approximate volume of 100 mm³.
-
Randomization: Mice are randomly assigned to treatment and control groups.
-
Treatment: this compound is administered daily via oral gavage at doses of 50 mg/kg and 100 mg/kg.[1]
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors are collected for further analysis, such as Western blotting for H3K27me3 levels.
Pharmacodynamic Analysis (Western Blotting)
This experiment assesses the effect of this compound on the target epigenetic mark in tumor tissues.
Protocol:
-
Sample Collection: Tumors are collected from treated and control mice at a specified time point (e.g., 24 hours after a single dose).
-
Histone Extraction: Histone proteins are extracted from the tumor tissues using a commercial kit.
-
Protein Quantification: The concentration of the extracted histones is determined.
-
SDS-PAGE and Transfer: Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for H3K27me3 and total histone H3 (as a loading control).
-
Detection: The membrane is incubated with a secondary antibody conjugated to a detection enzyme, and the signal is visualized.
-
Analysis: The levels of H3K27me3 are quantified and normalized to the total histone H3 levels.
Conclusion
This compound represents a significant advancement in the development of PRC2 inhibitors. Its exceptional potency, oral bioavailability, and profound in vivo efficacy in preclinical models highlight its potential as a therapeutic agent for cancers driven by PRC2 dysregulation.[1][2][3][4] The detailed experimental protocols provided in this guide offer a valuable resource for researchers in the fields of oncology, epigenetics, and drug discovery who wish to further investigate this compound or develop similar targeted therapies. The structure-guided design and rigorous preclinical evaluation of this compound serve as a paradigm for the development of next-generation epigenetic drugs.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - this compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. himedialabs.com [himedialabs.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dojindo.com [dojindo.com]
EEDi-5285: A Technical Whitepaper on its Therapeutic Potential in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
EEDi-5285 has emerged as a highly potent and orally bioavailable small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a critical component of the Polycomb Repressive Complex 2 (PRC2). By allosterically inhibiting the PRC2 complex, this compound effectively reduces histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic modification associated with transcriptional repression and oncogenesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy in cancer models, and detailed experimental protocols to facilitate further research and development.
Introduction: Targeting the Epigenome in Cancer Therapy
The dysregulation of epigenetic pathways is a hallmark of cancer. The PRC2 complex, in particular, plays a pivotal role in maintaining cellular identity and its aberrant activity is implicated in the pathogenesis of various malignancies, including lymphoma and sarcoma.[1][2] The core components of the PRC2 complex are EZH2 (the catalytic subunit), SUZ12, and EED.[1] EED is essential for the allosteric activation of EZH2's methyltransferase activity upon binding to H3K27me3.[1][3] This positive feedback loop propagates the repressive H3K27me3 mark, leading to the silencing of tumor suppressor genes.
Targeting EED represents a novel therapeutic strategy to disrupt PRC2 function, offering a potential advantage over direct EZH2 inhibitors, especially in the context of EZH2 inhibitor resistance.[1][4] this compound is a next-generation EED inhibitor designed for high potency, selectivity, and oral availability.[1][5]
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of the PRC2 complex by binding to the H3K27me3-binding pocket of the EED subunit.[1][6] This competitive binding prevents the interaction of EED with H3K27me3, thereby disrupting the allosteric activation of EZH2's methyltransferase activity.[1][3] The ultimate consequence is a global reduction in H3K27me3 levels, leading to the derepression of PRC2 target genes, including tumor suppressors, and subsequent inhibition of cancer cell proliferation.[1][7]
Quantitative Preclinical Data
This compound demonstrates exceptional potency in both biochemical and cellular assays, significantly surpassing the first-generation EED inhibitor, EED226.
Table 1: In Vitro Potency of this compound
| Assay | Target/Cell Line | IC50 | Reference Compound (EED226) IC50 | Fold Improvement | Citation |
| EED Binding Assay | Recombinant EED protein | 0.2 nM | 17.6 nM | ~88x | [1][6] |
| Cell Growth Inhibition | Pfeiffer (EZH2 mutant lymphoma) | 20 pM | Not explicitly stated for Pfeiffer | - | [1][8] |
| Cell Growth Inhibition | KARPAS-422 (EZH2 mutant lymphoma) | 0.5 nM | 182 nM | ~364x | [1][6] |
Table 2: In Vivo Efficacy of this compound in KARPAS-422 Xenograft Model
| Treatment Group | Dosage | Dosing Schedule | Outcome | Citation |
| Vehicle Control | - | Daily oral gavage for 28 days | Progressive tumor growth | [1] |
| This compound | 50 mg/kg | Daily oral gavage for 28 days | Complete and durable tumor regression | [1][9] |
| This compound | 100 mg/kg | Daily oral gavage for 28 days | Complete and durable tumor regression | [1] |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Dosing | Citation |
| Cmax | 1.8 µM | 10 mg/kg (oral) | [2][10] |
| AUC | 6.0 h·µg/mL | 10 mg/kg (oral) | [2][10] |
| Oral Bioavailability (F) | 75% | 10 mg/kg (oral) | [7] |
| Terminal Half-life (T1/2) | ~2 hours | 10 mg/kg (oral) | [2][10] |
Experimental Protocols
Cell Viability Assay
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KARPAS-422, Pfeiffer)
-
Complete culture medium
-
96-well plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A vehicle control containing the same concentration of DMSO should also be prepared.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blot for H3K27me3
This protocol details the detection of H3K27me3 levels in cells or tissues following treatment with this compound.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15%)[11]
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)[11]
-
Primary antibodies: anti-H3K27me3 (e.g., Cell Signaling Technology #9733) and anti-Histone H3 (e.g., Cell Signaling Technology #4499) as a loading control.[1]
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer. For histone analysis, an acid extraction protocol is recommended.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE: Load equal amounts of protein (15-30 µg) onto a 15% SDS-PAGE gel and perform electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.[11]
-
Washing: Wash the membrane three times with TBST.[11]
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.[11]
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-Histone H3 antibody as a loading control.[11]
-
Densitometry: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.[12]
KARPAS-422 Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
KARPAS-422 cells
-
Serum-free medium (SFM)
-
Severe Combined Immunodeficient (SCID) mice[1]
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers
Procedure:
-
Cell Preparation: Harvest KARPAS-422 cells and resuspend them in SFM at a concentration of 5x10^6 cells per 100 µL.[13]
-
Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each SCID mouse.[13]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation.
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 50 or 100 mg/kg) or vehicle control daily via oral gavage.[1]
-
Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for Western blot analysis of H3K27me3 levels.[1]
Future Directions and Clinical Perspective
While this compound has demonstrated remarkable preclinical activity, further investigation is warranted. Studies exploring potential resistance mechanisms and rational combination therapies are crucial next steps.[4] For instance, combining this compound with other epigenetic modifiers or targeted therapies could enhance its anti-cancer efficacy and overcome potential resistance.[4][14] Although this compound is not yet in clinical trials, another EED inhibitor, MAK683, is currently in Phase 1/2 clinical trials for advanced malignancies, providing a clinical proof-of-concept for this therapeutic strategy.[9] The exceptional potency and favorable pharmacokinetic profile of this compound position it as a promising candidate for clinical development in the treatment of PRC2-dependent cancers.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of the polycomb protein Eed in the propagation of repressive histone marks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 14. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
EEDi-5285: A Technical Guide to its Impact on EZH2 Mutant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that mediates gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). Gain-of-function mutations in EZH2 are frequently observed in various cancers, particularly in diffuse large B-cell lymphomas (DLBCL) and follicular lymphomas. These mutations lead to aberrant gene silencing, including the repression of tumor suppressor genes, thereby promoting cancer cell proliferation and survival.
EEDi-5285 is a highly potent and orally bioavailable small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the PRC2 complex. By binding to EED, this compound allosterically inhibits the methyltransferase activity of EZH2, offering a promising therapeutic strategy for cancers harboring EZH2 gain-of-function mutations. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on EZH2 mutant cancer cells, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | EZH2 Mutation | IC50 Value | Reference |
| EED Binding Affinity | - | - | 0.2 nM | [1][2][3] |
| Cell Growth Inhibition | Pfeiffer | A677G | 20 pM | [1][2][3] |
| Cell Growth Inhibition | KARPAS-422 | Y641N | 0.5 nM | [1][2][3] |
Table 2: In Vivo Efficacy of this compound in KARPAS-422 Xenograft Model
| Dosing Regimen | Tumor Growth Inhibition | Outcome | Reference |
| 50 mg/kg/day (oral) | Complete | Durable tumor regression | [1][3] |
| 100 mg/kg/day (oral) | Complete | Durable tumor regression | [1][3] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value (at 10 mg/kg oral dose) | Reference |
| Cmax | 1.8 µM | [4] |
| Tmax | Not Reported | - |
| AUC | 6.0 h*µg/mL | [4] |
| Terminal Half-life (T1/2) | ~2 hours | [4] |
| Volume of Distribution (Vd) | 1.4 L/kg | [4] |
Signaling Pathway
This compound disrupts the function of the PRC2 complex, leading to a cascade of downstream effects that ultimately inhibit the growth of EZH2 mutant cancer cells.
Caption: Mechanism of action of this compound in EZH2 mutant cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
EED Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the binding affinity of this compound to the EED protein.
Caption: Workflow for the EED TR-FRET binding assay.
Protocol Details:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 2 mM DTT, 0.01% Tween-20.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 2 µL of this compound dilutions.
-
Add 4 µL of EED protein (final concentration ~5 nM).
-
Add 4 µL of a pre-mixed solution containing biotinylated H3K27me3 peptide (final concentration ~10 nM), Europium-labeled anti-His antibody, and Streptavidin-Allophycocyanin.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a suitable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the viability of EZH2 mutant cancer cell lines.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Protocol Details:
-
Cell Culture:
-
Culture Pfeiffer or KARPAS-422 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed 5,000 cells per well in a 96-well opaque-walled plate in 90 µL of culture medium.
-
Add 10 µL of 10x concentrated this compound serial dilutions to the respective wells.
-
Incubate the plate for 72 hours.
-
-
Data Acquisition and Analysis:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Normalize the data to vehicle-treated controls and plot the percentage of viability against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression.
-
KARPAS-422 Xenograft Mouse Model
This in vivo model assesses the anti-tumor efficacy of this compound.
Caption: Workflow for the KARPAS-422 xenograft mouse model.
Protocol Details:
-
Animal Husbandry:
-
Use female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
House animals in a specific pathogen-free facility with ad libitum access to food and water.
-
-
Tumor Implantation:
-
Harvest KARPAS-422 cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Treatment and Monitoring:
-
Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width^2).
-
Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and vehicle control groups.
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween-80 in water).
-
Administer this compound or vehicle orally once daily.
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) at the end of the study.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.
-
Conclusion
This compound is a potent and selective inhibitor of the EED component of the PRC2 complex. It demonstrates remarkable efficacy in preclinical models of EZH2 mutant lymphomas, both in vitro and in vivo. By disrupting the aberrant epigenetic silencing driven by mutant EZH2, this compound leads to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis of cancer cells. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel epigenetic therapies for cancer. Further investigation into the clinical potential of this compound and other EED inhibitors is warranted.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - this compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for EEDi-5285 in In Vitro Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EEDi-5285 is an exceptionally potent, orally active, and selective small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2][3] EED is a core component of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that catalyzes the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[1][4][5] The PRC2 complex, which also includes the catalytic subunit EZH2 and the structural component SUZ12, plays a critical role in transcriptional repression and is implicated in various biological processes, including stem cell maintenance and development.[1][6] Dysregulation of PRC2 activity is linked to the pathogenesis of numerous cancers.[6] this compound allosterically inhibits the PRC2 complex by binding to the H3K27me3-binding pocket of EED, which in turn suppresses the methyltransferase activity of EZH2.[4] This leads to a reduction in H3K27 trimethylation (H3K27me3) and subsequent inhibition of proliferation in cancer cells, particularly those harboring EZH2 mutations.[1][4]
These application notes provide a detailed protocol for an in vitro cell proliferation assay using this compound, along with its mechanism of action and relevant quantitative data.
Quantitative Data Summary
This compound has demonstrated high potency in both biochemical and cell-based assays. The following table summarizes its inhibitory concentrations.
| Assay Type | Target | Cell Line | IC50 Value | Reference |
| Biochemical Binding Assay | EED Protein | - | 0.2 nM | [1][2][3][6][7] |
| Cell Proliferation Assay | Cell Growth | Pfeiffer (Lymphoma) | 20 pM | [1][2][3][7] |
| Cell Proliferation Assay | Cell Growth | KARPAS422 (Lymphoma) | 0.5 nM | [1][2][3][7] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in inhibiting the PRC2 signaling pathway.
Caption: Mechanism of this compound Action.
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-proliferative effects of this compound in vitro.
Caption: In Vitro Cell Proliferation Assay Workflow.
Detailed Experimental Protocol: WST-8 Cell Proliferation Assay
This protocol is based on a lactate (B86563) dehydrogenase-based WST-8 assay, which has been successfully used to evaluate the anti-proliferative effects of this compound.[1]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Pfeiffer or KARPAS422 lymphoma cell lines
-
RPMI-1640 medium (or other appropriate cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypan Blue solution
-
Phosphate-Buffered Saline (PBS)
-
96-well clear flat-bottom cell culture plates
-
WST-8 reagent (e.g., CCK-8)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture:
-
Culture Pfeiffer or KARPAS422 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) as determined by Trypan Blue exclusion before seeding.
-
-
Cell Seeding:
-
Harvest and count the cells.
-
Resuspend the cells in fresh culture medium to the desired density. A typical seeding density for suspension cells like KARPAS422 is 1 x 10^4 to 5 x 10^4 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cells only" (negative control) and "medium only" (blank).
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in culture medium. A common approach is to use a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., from 1 µM down to the pM range).
-
Add 100 µL of the diluted this compound solutions to the appropriate wells.
-
For the negative control wells, add 100 µL of culture medium containing the same final concentration of DMSO as the treated wells (e.g., 0.1%).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for a period relevant to the cell doubling time and the mechanism of the compound. For PRC2 inhibitors, a longer incubation period (e.g., 6 to 13 days) may be necessary to observe significant anti-proliferative effects.[8] The medium may need to be replenished during this time.
-
-
WST-8 Assay:
-
Following the incubation period, add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Gently tap the plate to ensure uniform color development.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Use the "medium only" wells as a blank to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO-treated control cells using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] * 100
-
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software such as GraphPad Prism to determine the IC50 value.
-
This compound is a highly effective inhibitor of the EED subunit of the PRC2 complex, leading to potent anti-proliferative activity in susceptible cancer cell lines. The provided protocol for a WST-8 assay offers a reliable method for quantifying the in vitro efficacy of this compound and similar compounds. Careful adherence to this protocol will enable researchers to generate robust and reproducible data for their drug development and discovery efforts.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Full methylation of H3K27 by PRC2 is dispensable for initial embryoid body formation but required to maintain differentiated cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for EEDi-5285 in KARPAS422 and Pfeiffer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
EEDi-5285 is an exceptionally potent and orally active small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] PRC2 plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a mark associated with transcriptional repression.[1] this compound allosterically inhibits PRC2 activity by binding to the H3K27me3 pocket of EED.[4] This mode of action makes it a promising therapeutic agent for cancers dependent on PRC2 activity, particularly those with mutations in the EZH2 subunit of PRC2.[1][5][6]
The KARPAS422 and Pfeiffer cell lines are well-characterized models of human B-cell lymphomas that both harbor activating mutations in EZH2, making them highly sensitive to PRC2 inhibition.[1][5][6] These application notes provide detailed protocols for utilizing this compound to study its effects on the viability, apoptosis, and cell cycle of KARPAS422 and Pfeiffer cells, as well as its impact on the PRC2 signaling pathway.
Cell Line Characteristics
| Feature | KARPAS422 | Pfeiffer |
| Cell Type | Human B-cell non-Hodgkin's lymphoma | Human diffuse large B-cell lymphoma |
| Origin | Pleural effusion of a 73-year-old female | Peripheral blood of an adult male |
| Key Genetic Feature | EZH2 mutation, t(14;18) and t(4;11) translocations[7][8] | EZH2 mutation, t(14;18) translocation |
| Doubling Time | Approximately 60-90 hours[7][9] | Approximately 24-30 hours[10] |
| Culture Medium | RPMI-1640 + 20% FBS (can be reduced to 10% once established)[11] | RPMI-1640 + 10% FBS[12] |
| Growth Properties | Suspension, grows as single cells or small clusters[9][11] | Suspension |
| Chemosensitivity | Known for resistance to chemotherapy[7][11][13] | Used for drug screening and resistance studies[12] |
This compound In Vitro Potency
This compound demonstrates remarkable potency in inhibiting the growth of both KARPAS422 and Pfeiffer cell lines.
| Cell Line | This compound IC50 (Cell Growth Inhibition) |
| Pfeiffer | 20 pM[1][2][5][6] |
| KARPAS422 | 0.5 nM[1][2][5][6] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the PRC2 complex.
Caption: Mechanism of this compound action on the PRC2 complex.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on KARPAS422 and Pfeiffer cells.
Caption: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Cell Culture and Maintenance
Materials:
-
KARPAS422 (ATCC® CRL-3003™) or Pfeiffer (ATCC® CRL-2632™) cells
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS) (ATCC® 30-2020™)
-
Penicillin-Streptomycin (10,000 U/mL)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
Protocol for KARPAS422:
-
Culture cells in RPMI-1640 medium supplemented with 20% FBS and 1% Penicillin-Streptomycin.[11] Once the culture is established, the serum concentration can be reduced to 10%.[11]
-
Maintain cell density between 5 x 10^5 and 2 x 10^6 viable cells/mL.[11]
-
Split the culture every 2-4 days by adding fresh medium to dilute the cell suspension to the recommended seeding density.[11]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Protocol for Pfeiffer:
-
Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[12]
-
Maintain cell density between 3 x 10^5 and 3 x 10^6 viable cells/mL.
-
Add fresh medium every 2 to 3 days to maintain the optimal cell density.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[15]
Protocol:
-
Seed KARPAS422 (e.g., 1 x 10^4 cells/well) or Pfeiffer (e.g., 5 x 10^3 cells/well) in 100 µL of complete medium in a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.
-
Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 72, 96, or 120 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed KARPAS422 or Pfeiffer cells in 6-well plates at a density that will not lead to overgrowth during the treatment period.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 48 or 72 hours).
-
Collect cells by centrifugation (including any floating cells in the supernatant).[17]
-
Wash the cells twice with cold PBS.[18]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[19]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[17][19]
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Analyze the cells by flow cytometry within one hour.[17][19]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
This compound
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[20][21]
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol (B145695) while gently vortexing, and incubate for at least 30 minutes on ice or at -20°C for longer storage.[21]
-
Centrifuge the fixed cells and wash twice with PBS.[22]
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for H3K27me3 Levels
This technique is used to measure the levels of tri-methylated H3K27, the direct product of PRC2 catalytic activity.
Materials:
-
6-well plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed and treat cells with this compound for the desired duration. A single high dose (e.g., 100 mg/kg in vivo) has been shown to reduce H3K27me3 levels at 24 hours.[6]
-
Determine the protein concentration of the lysates.[24]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[23][24]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[25]
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.[23]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24][25]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.[24][26]
-
Strip the membrane (if necessary) and re-probe with the anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities to determine the relative change in H3K27me3 levels.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | EED inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. Cellosaurus cell line Karpas-422 (CVCL_1325) [cellosaurus.org]
- 8. A new human B-cell non-Hodgkin's lymphoma cell line (Karpas 422) exhibiting both t (14;18) and t(4;11) chromosomal translocations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KARPAS-422. Culture Collections [culturecollections.org.uk]
- 10. Cellosaurus cell line Pfeiffer (CVCL_3326) [cellosaurus.org]
- 11. Karpas 422 | Culture Collections [culturecollections.org.uk]
- 12. Pfeiffer - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. accegen.com [accegen.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. origene.com [origene.com]
- 25. addgene.org [addgene.org]
- 26. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Application Notes and Protocols for EEDi-5285 in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of EEDi-5285, a potent and orally active inhibitor of the Embryonic Ectoderm Development (EED) protein, in mouse xenograft models. This compound targets the Polycomb Repressive Complex 2 (PRC2), offering a promising therapeutic strategy for cancers with PRC2 dysregulation.
Introduction
This compound is a small molecule inhibitor that targets the EED subunit of the PRC2 complex, a key epigenetic regulator involved in cell differentiation and development.[1] By binding to EED, this compound allosterically inhibits the methyltransferase activity of EZH2, a core component of PRC2.[2][3] This leads to a reduction in the methylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[2][4] In certain cancers, such as lymphomas with EZH2 mutations, the inhibition of PRC2 activity by this compound can lead to the reactivation of tumor suppressor genes and subsequent anti-tumor effects.[3][5] Preclinical studies have demonstrated that this compound exhibits exceptional potency and efficacy, achieving complete and durable tumor regression in mouse xenograft models with oral administration.[2][3][5][6][7][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Cell Line | EZH2 Mutation Status | IC50 (nM) | Reference |
| Pfeiffer | EZH2 Mutant | 0.02 | [3][5] |
| KARPAS422 | EZH2 Mutant | 0.5 | [3][5] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Cmax | 1.8 µM | 10 mg/kg (oral) | [1][3][5] |
| AUC | 6.0 h*µg/mL | 10 mg/kg (oral) | [1][3][5] |
| T1/2 (Terminal Half-life) | ~2 hours | 10 mg/kg (oral) | [1][3][5] |
| Oral Bioavailability (F) | 75% | 10 mg/kg | [3][5] |
| Volume of Distribution (Vss) | 1.4 L/kg | 10 mg/kg | [1][5] |
Table 3: In Vivo Efficacy of this compound in KARPAS422 Xenograft Model
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome | Reference |
| 50 | Oral Gavage | Daily for 28 days | Complete and durable tumor regression | [1][3][5][8][10] |
| 100 | Oral Gavage | Daily for 28 days | Complete and durable tumor regression | [1][3][5] |
Signaling Pathway
This compound disrupts the function of the PRC2 complex. The diagram below illustrates the simplified signaling pathway affected by this compound.
Experimental Protocols
Formulation of this compound for Oral Gavage
Objective: To prepare a stable and homogenous formulation of this compound suitable for daily oral administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 or PEG400
-
Tween-80
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5% Carboxymethylcellulose sodium (CMC-Na) solution (alternative)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation (General Formula for Soluble Compounds): A commonly used vehicle for oral gavage of hydrophobic compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline/PBS.[5]
-
To prepare 10 mL of this vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of sterile saline.
-
Vortex thoroughly until a clear, homogenous solution is formed.
-
-
This compound Formulation:
-
Calculate the required amount of this compound powder based on the desired final concentration and the total volume needed for the study. For example, for a 10 mg/mL solution, weigh out 100 mg of this compound for a final volume of 10 mL.
-
Add the this compound powder to the prepared vehicle.
-
Vortex the mixture vigorously for several minutes.
-
If the compound does not fully dissolve, sonication in a water bath for 10-15 minutes can aid in dissolution.
-
-
Alternative Formulation for Suspension: For higher doses or if solubility is an issue, a suspension can be prepared using 0.5% CMC-Na.[5]
-
Weigh the required amount of this compound.
-
Gradually add the 0.5% CMC-Na solution while vortexing to create a uniform suspension.
-
-
Storage: Prepare the formulation fresh daily if possible. If short-term storage is necessary, store at 4°C and protect from light. Before each use, vortex the solution/suspension thoroughly to ensure homogeneity.
KARPAS422 Mouse Xenograft Model Protocol
Objective: To establish and monitor the growth of KARPAS422 human lymphoma xenografts in immunodeficient mice and to assess the anti-tumor efficacy of this compound.
Materials:
-
KARPAS422 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female SCID (Severe Combined Immunodeficiency) mice
-
Sterile PBS
-
Trypan blue solution
-
Hemocytometer
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
-
Animal scale
-
This compound formulation
-
Vehicle control
-
Oral gavage needles
Procedure:
-
Cell Culture:
-
Culture KARPAS422 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Implantation:
-
Harvest cells in the exponential growth phase.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer and trypan blue exclusion to determine viability.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each SCID mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential toxicity.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=7-10 mice per group).
-
Administer this compound (50 or 100 mg/kg) or the vehicle control daily via oral gavage.
-
-
Efficacy Assessment and Humane Endpoints:
-
Continue to measure tumor volume and body weight throughout the treatment period (e.g., 28 days).
-
Monitor the mice daily for any signs of distress, such as significant weight loss (>20%), lethargy, ruffled fur, or impaired mobility.
-
Euthanize mice if the tumor volume exceeds a predetermined limit (e.g., 2000 mm³) or if they exhibit signs of significant distress, in accordance with institutional animal care and use committee (IACUC) guidelines.[11][12]
-
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRC2 - Wikipedia [en.wikipedia.org]
- 5. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | EED inhibitor | Probechem Biochemicals [probechem.com]
- 9. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Article - Standard on Tumor Productio... [policies.unc.edu]
Application Notes and Protocols for Oral Gavage Administration of EEDi-5285 in Mice
These application notes provide detailed protocols for the preparation and oral gavage administration of EEDi-5285, a potent and orally active inhibitor of Embryonic Ectoderm Development (EED), for preclinical research in mice. The provided information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a small-molecule inhibitor that targets the EED protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2] The PRC2 complex, which also includes EZH2 and SUZ12, is an epigenetic modulator that catalyzes the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[1] This trimethylation (H3K27me3) leads to transcriptional repression. EED enhances the enzymatic activity of PRC2 by binding to H3K27me3, thus localizing the complex to chromatin.[1] By inhibiting EED, this compound disrupts the allosteric activation of PRC2, leading to a reduction in H3K27me3 levels and subsequent anti-tumor activity.[1][2] Preclinical studies have demonstrated that oral administration of this compound results in complete and durable tumor regression in mouse xenograft models.[1][3][4][5]
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | IC50 Value |
| EED Protein Binding | - | 0.2 nM[1][4][6] |
| Cell Growth Inhibition | Pfeiffer (EZH2 mutant) | 20 pM[1][4][6] |
| Cell Growth Inhibition | KARPAS422 (EZH2 mutant) | 0.5 nM[1][4][6] |
Table 2: Pharmacokinetic Profile of this compound in Mice Following a Single Oral Dose
| Parameter | Value |
| Oral Dose | 10 mg/kg[1][7] |
| Cmax | 1.8 µM[1][7] |
| AUC | 6.0 h*µg/mL[1][7] |
| Oral Bioavailability (F) | 75%[1][7] |
| Volume of Distribution (Vd) | 1.4 L/kg[6][7] |
| Terminal Half-life (T1/2) | ~2 hours[1][7] |
Table 3: In Vivo Efficacy of this compound in KARPAS422 Xenograft Mouse Model
| Parameter | Description |
| Mouse Strain | SCID mice[6][7] |
| Tumor Model | KARPAS422 xenograft[1][3][4][5][7] |
| Treatment | This compound |
| Doses | 50 and 100 mg/kg[1][6][7] |
| Administration Route | Oral gavage[1][6][7] |
| Dosing Schedule | Daily for 28 days[1][6][7] |
| Outcome | Complete and durable tumor regression at both doses[1][6][7] |
| Pharmacodynamic Effect | A single 100 mg/kg oral dose effectively reduces H3K27me3 levels in tumor tissue at 24 hours[2][6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a vehicle solution for the oral administration of this compound. A common formulation for compounds soluble in DMSO is provided.[7] For larger doses, a suspension in 0.5% CMC-Na may be necessary.[7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 or PEG400
-
Tween-80
-
Sterile Saline, Phosphate-Buffered Saline (PBS), or distilled water (ddH2O)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required concentration of this compound based on the desired dosage (e.g., 10, 50, or 100 mg/kg) and the average weight of the mice. The final dosing volume should not exceed 10 mL/kg.[8]
-
Prepare the vehicle solution by sequentially adding the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS/ddH2O.[7]
-
Weigh the appropriate amount of this compound powder and place it in a sterile tube.
-
Add the required volume of DMSO to the this compound powder and vortex until the compound is completely dissolved.
-
Sequentially add the PEG300, Tween-80, and Saline/PBS/ddH2O to the dissolved this compound solution, vortexing thoroughly after each addition to ensure a homogenous mixture.
-
If necessary, sonicate the solution to aid in dissolution.
-
Visually inspect the final formulation for any precipitation. The solution should be clear.
Protocol 2: Oral Gavage Administration in Mice
This protocol details the procedure for administering the prepared this compound formulation to mice via oral gavage. This procedure should be performed by trained personnel.[8]
Materials and Equipment:
-
Prepared this compound formulation
-
Mouse scale
-
Appropriately sized gavage needles (18-20 gauge for adult mice, with a rounded tip)[8]
-
Syringes (1 mL)
-
Animal restraint device (optional)
Procedure:
-
Weigh each mouse to determine the precise volume of the this compound formulation to be administered.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark the needle at the level of the mouse's nose to prevent over-insertion.[8]
-
Draw the calculated volume of the this compound formulation into a syringe fitted with a gavage needle.
-
Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[8]
-
If any resistance is met, withdraw the needle and repeat the insertion. Do not force the needle, as this can cause esophageal or stomach perforation.[8]
-
Once the needle is correctly positioned in the esophagus, slowly dispense the contents of the syringe.
-
Gently withdraw the gavage needle at the same angle it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes post-administration.[8]
Mandatory Visualizations
Caption: PRC2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for oral gavage administration of this compound.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - this compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
Preparing Stock Solutions of EEDi-5285 for Preclinical Research
Abstract
EEDi-5285 is a highly potent and orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2] By targeting EED, this compound allosterically inhibits the methyltransferase activity of EZH2, leading to decreased levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) and subsequent anti-tumor activity.[2] This application note provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure consistent and reproducible results in preclinical cancer research.
Introduction to this compound
This compound has demonstrated exceptional potency, with an IC50 of 0.2 nM for binding to the EED protein.[1][3] It exhibits potent anti-proliferative effects in various cancer cell lines, particularly those with EZH2 mutations, with IC50 values in the picomolar to nanomolar range.[1] In vivo studies have shown that oral administration of this compound leads to complete and durable tumor regression in mouse xenograft models.[1][4] Given its promising preclinical activity, proper preparation of this compound solutions is critical for accurate experimental outcomes.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and for understanding its biological activity.
| Property | Value | Reference |
| Molecular Weight | 479.53 g/mol | [1][3][5] |
| Molecular Formula | C24H22FN5O3S | [1][5] |
| CAS Number | 2488952-40-3 | [5] |
| Appearance | White to off-white solid | [3] |
| Purity | >98% (HPLC) | [1] |
| IC50 (EED binding) | 0.2 nM | [1][3] |
| IC50 (Pfeiffer cells) | 20 pM | [1] |
| IC50 (KARPAS422 cells) | 0.5 nM | [1] |
Solubility and Storage Recommendations
The solubility and stability of this compound in various solvents are crucial for preparing viable stock solutions. Table 2 provides a summary of the recommended solvents and storage conditions.
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ≥ 10 mM; 112.5 mg/mL (234.6 mM); 125 mg/mL (260.67 mM) | -80°C for up to 1 year; -20°C for up to 6 months |
| Solid Powder | N/A | -20°C for up to 3 years |
Note: It is highly recommended to use anhydrous, high-purity DMSO to prepare stock solutions. Hygroscopic DMSO can negatively impact the solubility and stability of the compound.[3] Sonication is recommended to aid dissolution in DMSO.[1][5]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder (MW: 479.53 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.795 mg of this compound.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To calculate the required volume of DMSO, use the following formula:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
For 4.795 mg of this compound to make a 10 mM solution: Volume (L) = 0.004795 g / (479.53 g/mol x 0.010 mol/L) = 0.001 L = 1 mL
-
Mix: Vortex the solution thoroughly for several minutes until the solid is completely dissolved. If necessary, use a sonicator for short bursts to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot: Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Store: Store the aliquots at -80°C for long-term storage (up to 1 year).
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the preparation of working solutions from the 10 mM DMSO stock for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate final concentrations, it is best practice to perform an intermediate dilution of the high-concentration DMSO stock in cell culture medium. For example, prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to obtain a 100 µM solution.
-
Final Dilution: Further dilute the intermediate solution to the desired final working concentration in the cell culture medium. For example, to prepare a 100 nM working solution, add 1 µL of the 100 µM intermediate solution to 999 µL of cell culture medium.
-
Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is recommended to keep the final DMSO concentration below 0.1% if possible.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing this compound stock solution.
References
- 1. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application of EEDi-5285 in Lymphoma Research Models
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
EEDi-5285 is an exceptionally potent, orally active, and highly efficacious small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2][3] EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[4] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, including certain types of lymphoma, particularly those with mutations in EZH2, the catalytic subunit of PRC2.[4] this compound allosterically inhibits PRC2 by binding to the H3K27me3 binding pocket of EED, leading to the suppression of PRC2-mediated gene silencing and subsequent anti-tumor effects.[4]
Mechanism of Action
This compound targets the EED subunit of the PRC2 complex. By binding to the aromatic cage of EED that normally recognizes H3K27me3, this compound prevents the allosteric activation of EZH2's methyltransferase activity.[4] This leads to a global reduction in H3K27 trimethylation, reactivation of silenced tumor suppressor genes, and ultimately, cell growth inhibition and apoptosis in lymphoma cells dependent on PRC2 activity.[2][4]
Key Advantages in Lymphoma Research
-
High Potency: this compound demonstrates picomolar to nanomolar efficacy in inhibiting the growth of EZH2-mutant lymphoma cell lines.[1][3]
-
Oral Bioavailability: The compound is orally active, facilitating in vivo studies in animal models.[1][3]
-
In Vivo Efficacy: this compound has been shown to induce complete and durable tumor regression in lymphoma xenograft models.[1][3]
-
Utility in Resistance Models: As an EED inhibitor, this compound offers a therapeutic strategy for lymphomas that have developed resistance to direct EZH2 inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in lymphoma research models.
Table 1: In Vitro Potency of this compound
| Assay/Cell Line | Parameter | Value | Reference |
| EED Protein Binding | IC50 | 0.2 nM | [1][2][3] |
| Pfeiffer Lymphoma Cell Line (EZH2 mutant) | IC50 | 20 pM | [1][2][3] |
| KARPAS422 Lymphoma Cell Line (EZH2 mutant) | IC50 | 0.5 nM | [1][2][3] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in the KARPAS422 Xenograft Model
| Parameter | Dosage | Result | Reference |
| Antitumor Activity | 50-100 mg/kg/day (oral) | Complete and durable tumor regression | [2][4] |
| H3K27me3 Reduction in Tumor | 100 mg/kg (single oral dose) | Effective reduction at 24h | [2][4] |
| Maximum Plasma Concentration (Cmax) | 10 mg/kg (oral) | 1.8 µM | [2][4] |
| Area Under the Curve (AUC) | 10 mg/kg (oral) | 6.0 h*µg/mL | [2][4] |
| Oral Bioavailability (F) | 10 mg/kg | 75% | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in lymphoma cells.
Caption: Workflow for a typical in vivo xenograft study.
Detailed Experimental Protocols
1. In Vitro Cell Proliferation Assay
-
Objective: To determine the IC50 value of this compound in lymphoma cell lines.
-
Cell Lines: Pfeiffer, KARPAS422.
-
Materials:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
-
Plate reader capable of measuring luminescence.
-
-
Protocol:
-
Seed Pfeiffer or KARPAS422 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 5-7 days.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
-
2. In Vivo KARPAS422 Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of lymphoma.
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Materials:
-
KARPAS422 cells.
-
Matrigel or similar basement membrane matrix.
-
This compound formulation for oral gavage (e.g., in 0.5% methylcellulose (B11928114) and 0.2% Tween 80).
-
Vehicle control solution.
-
Calipers for tumor measurement.
-
-
Protocol:
-
Harvest KARPAS422 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each SCID mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50-100 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
Continue treatment for a predetermined period (e.g., 28 days) or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
3. Quantification of H3K27me3 in Tumor Tissue
-
Objective: To assess the pharmacodynamic effect of this compound on its target in vivo.
-
Method: Western Blotting or Immunohistochemistry (IHC).
-
Materials (for Western Blotting):
-
Excised tumor tissue.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol (Western Blotting):
-
Homogenize the excised tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities to determine the relative levels of H3K27me3.
-
4. EED Binding Assay
-
Objective: To determine the IC50 value of this compound for the EED protein.
-
Method: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) competition assay.
-
Materials:
-
Recombinant His-tagged EED protein.
-
Biotinylated H3K27me3 peptide.
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.
-
This compound.
-
Assay buffer.
-
384-well microplates.
-
AlphaScreen-capable plate reader.
-
-
Protocol:
-
Add a solution containing His-EED protein and biotin-H3K27me3 peptide to the wells of a 384-well plate.
-
Add serial dilutions of this compound to the wells and incubate to allow for binding.
-
Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads. The Donor beads will bind to the biotinylated peptide, and the Acceptor beads will bind to the His-tagged EED protein.
-
Incubate in the dark to allow for bead-protein/peptide interaction.
-
If this compound does not displace the H3K27me3 peptide, the Donor and Acceptor beads will be in close proximity, and excitation at 680 nm will result in a singlet oxygen transfer and light emission at 520-620 nm.
-
If this compound binds to EED and displaces the peptide, the beads will be separated, and the AlphaScreen signal will be reduced.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
EEDi-5285 Treatment Protocol for Long-Term Tumor Regression: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the administration of EEDi-5285, a potent and orally active small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, to achieve long-term tumor regression in a preclinical xenograft model. The outlined treatment schedule has been demonstrated to induce complete and durable tumor regression in lymphoma models carrying an EZH2 mutation. The provided methodologies are based on published preclinical data and are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.
Introduction
This compound is a highly potent inhibitor of EED, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2] By binding to EED, this compound allosterically inhibits the methyltransferase activity of EZH2, leading to a reduction in the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] This epigenetic modification is crucial for gene silencing, and its inhibition can reactivate tumor suppressor genes. Preclinical studies have demonstrated that this compound exhibits exceptional potency and efficacy, achieving complete and long-lasting tumor regression in xenograft models of lymphoma.[1][3][4][5] These application notes provide a detailed overview of the treatment schedule and associated experimental protocols to replicate and build upon these findings.
Data Presentation
In Vitro Potency of this compound
| Cell Line | Cancer Type | EZH2 Mutation Status | IC50 (nM) |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Y641F | 0.02 |
| KARPAS422 | Diffuse Large B-cell Lymphoma | Y641N | 0.5 |
In Vivo Treatment Schedule and Efficacy of this compound in KARPAS422 Xenograft Model
| Parameter | Value |
| Animal Model | Severe Combined Immunodeficient (SCID) mice |
| Tumor Model | KARPAS422 human B-cell lymphoma cell line xenograft |
| Treatment | This compound |
| Dosage | 50 mg/kg and 100 mg/kg |
| Administration Route | Oral gavage |
| Frequency | Daily |
| Treatment Duration | 28 days |
| Observed Outcome | Complete tumor regression at both doses |
| Long-Term Observation | No tumor regrowth observed for 72 days after treatment cessation |
Pharmacokinetic Profile of this compound in Mice
| Parameter | Value (at 10 mg/kg oral dose) |
| Cmax | 1.8 µM |
| AUC | 6.0 h·µg/mL |
| Oral Bioavailability (F) | 75% |
| Terminal Half-life (T1/2) | ~2 hours |
| Volume of Distribution (Vss) | 1.4 L/kg |
Experimental Protocols
KARPAS422 Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using the KARPAS422 lymphoma cell line.
Materials:
-
KARPAS422 human B-cell lymphoma cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Matrigel® Basement Membrane Matrix
-
Severe Combined Immunodeficient (SCID) mice (female, 6-8 weeks old)
-
Sterile syringes and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture KARPAS422 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection:
-
Harvest cells during the logarithmic growth phase.
-
Centrifuge the cell suspension and resuspend the pellet in sterile phosphate-buffered saline (PBS).
-
Perform a cell count using a hemocytometer and assess viability (e.g., via trypan blue exclusion).
-
On the day of injection, centrifuge the required number of cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x 10^8 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the SCID mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^7 KARPAS422 cells) into the dorsal flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Initiate treatment when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Preparation and Administration of this compound Formulation
This protocol details the preparation of an this compound suspension for oral administration.
Materials:
-
This compound powder
-
Vehicle: Polyethylene glycol 200 (PEG 200) or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Oral gavage needles (stainless steel, 20-22 gauge)
-
1 mL syringes
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. Prepare a slight excess.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle. The published study for this compound utilized a suspension in PEG 200.[3] A common alternative for preclinical oral formulations is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1]
-
Vortex the mixture vigorously to ensure a homogenous suspension.
-
If necessary, sonicate the suspension to aid in dispersion.
-
-
Oral Administration (Gavage):
-
Weigh each mouse to accurately calculate the required dosing volume (typically 5-10 mL/kg).
-
Draw the calculated volume of the well-suspended this compound formulation into a 1 mL syringe fitted with an oral gavage needle.
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus and administer the formulation slowly.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Administer the treatment daily for 28 consecutive days.
-
Pharmacodynamic Analysis: H3K27me3 Levels in Tumor Tissue
This protocol outlines the measurement of H3K27me3 levels in tumor tissue by Western blot to confirm the on-target activity of this compound. A single 100 mg/kg oral dose of this compound has been shown to reduce H3K27me3 levels at 24 hours in KARPAS422 tumor tissue.[3][4]
Materials:
-
Resected tumor tissue (from treated and control mice)
-
Liquid nitrogen
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K27me3 and Rabbit anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Excise tumors from euthanized mice and snap-freeze them in liquid nitrogen.
-
Grind the frozen tumor tissue into a powder.
-
Lyse the powdered tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Loading Control and Analysis:
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the H3K27me3 signal to the total Histone H3 signal.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound treatment.
References
- 1. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. Histone western blot protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring H3K27me3 Reduction After EEDi-5285 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the reduction of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) following treatment with EEDi-5285, a potent and orally active small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein. This compound allosterically inhibits the Polycomb Repressive Complex 2 (PRC2), leading to decreased H3K27me3 levels and subsequent modulation of gene expression.[1][2][3] The following protocols for Western Blot, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), and Immunofluorescence are provided to enable researchers to accurately quantify the pharmacodynamic effects of this compound in both in vitro and in vivo models.
Introduction
The Polycomb Repressive Complex 2 (PRC2) plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[2][4] The core components of the PRC2 complex include EZH2, SUZ12, and EED.[1][4] EED is essential for the allosteric activation of EZH2's methyltransferase activity upon binding to existing H3K27me3 marks, thereby propagating the repressive signal.[1][5]
This compound is a highly potent inhibitor that binds to the H3K27me3-binding pocket of EED with high affinity.[1][6][7] This binding event prevents the allosteric activation of PRC2, leading to a global reduction in H3K27me3 levels.[2][3] Monitoring the reduction of H3K27me3 is a key pharmacodynamic biomarker for assessing the target engagement and biological activity of this compound.
Signaling Pathway and Mechanism of Action
This compound disrupts the PRC2 catalytic cycle. Under normal conditions, the binding of EED to H3K27me3 enhances the methyltransferase activity of EZH2, leading to the methylation of adjacent nucleosomes. This compound competitively binds to the H3K27me3 binding pocket on EED, preventing this allosteric activation and thereby inhibiting the propagation of the H3K27me3 mark.
Experimental Workflow
The general workflow for assessing H3K27me3 reduction involves treating cells or animal models with this compound, followed by sample collection and processing for analysis using various molecular biology techniques.
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected outcomes for this compound treatment.
| Parameter | Cell Lines (in vitro) | Xenograft Models (in vivo) | Reference(s) |
| Cell Lines | Pfeiffer, KARPAS422 | KARPAS422 | [1][3] |
| This compound Concentration/Dose | 0.5 nM - 100 nM | 50 - 100 mg/kg (oral gavage) | [1][3][8] |
| Treatment Duration | 24 - 96 hours | Daily for 28 days | [3][8] |
| Observed IC50 (Cell Growth) | 20 pM (Pfeiffer), 0.5 nM (KARPAS422) | N/A | [1][6] |
| Observed IC50 (EED Binding) | 0.2 nM | N/A | [1][6] |
| Expected H3K27me3 Reduction | Significant reduction observed by Western Blot | Effective reduction observed at 24h post-dose | [3][7] |
Experimental Protocols
Western Blot for Global H3K27me3 Levels
This protocol is designed to measure the overall change in H3K27me3 levels in cell or tissue lysates.
a. Materials and Reagents
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Bradford or BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (15%)
-
PVDF membrane (0.2 µm)
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-H3K27me3
-
Rabbit or Mouse anti-Total Histone H3 (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
b. Protocol
-
Cell Lysis and Histone Extraction:
-
Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration.
-
Harvest cells and wash with ice-cold PBS.
-
For total protein, lyse cells in RIPA buffer. For enriched histones, perform an acid extraction.[9]
-
Acid Extraction (Recommended): Resuspend the cell pellet in a hypotonic lysis buffer, pellet the nuclei, and extract histones with 0.2 M sulfuric acid overnight at 4°C.[9] Precipitate histones with trichloroacetic acid.[9]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.[9]
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Load 15-30 µg of protein per lane on a 15% SDS-PAGE gel.[10]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the proteins to a PVDF membrane.[9][10] Confirm transfer with Ponceau S staining.[11]
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary anti-H3K27me3 antibody (diluted in blocking buffer) overnight at 4°C.[9][10]
-
Wash the membrane three times with TBST for 10 minutes each.[9][11]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]
-
Wash the membrane three times with TBST.[11]
-
-
Detection and Analysis:
Chromatin Immunoprecipitation (ChIP-seq) for Genome-wide H3K27me3 Profiling
This protocol allows for the genome-wide mapping of H3K27me3 occupancy and the identification of changes at specific gene loci.
a. Materials and Reagents
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator or Micrococcal Nuclease (MNase)
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
Primary antibodies:
-
Anti-H3K27me3
-
Normal Rabbit IgG (negative control)
-
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents for library preparation and sequencing
b. Protocol
-
Cell Fixation and Lysis:
-
Chromatin Shearing:
-
Immunoprecipitation:
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating with Proteinase K at 65°C.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Data Analysis:
-
Align sequencing reads to the reference genome.
-
Perform peak calling to identify regions of H3K27me3 enrichment.
-
Compare H3K27me3 peak profiles between this compound-treated and control samples to identify differential binding.
-
Immunofluorescence for Visualizing H3K27me3 Levels
This protocol enables the visualization and quantification of H3K27me3 levels on a single-cell basis.
a. Materials and Reagents
-
Coverslips or chamber slides
-
PBS (Phosphate-Buffered Saline)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Anti-H3K27me3
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
b. Protocol
-
Cell Culture and Treatment:
-
Grow cells on coverslips or chamber slides.
-
Treat with this compound and vehicle control.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Secondary Antibody Incubation and Counterstaining:
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5-10 minutes.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of H3K27me3 staining within the nucleus of each cell.
-
Compare the intensity between treated and control groups.
-
Troubleshooting
-
No reduction in H3K27me3 observed:
-
Verify the activity and concentration of this compound.
-
Increase the treatment duration, as H3K27me3 reduction can be time-dependent.
-
Ensure the antibody is specific and validated for the application.
-
-
High background in Western Blots:
-
Optimize blocking conditions (time, blocking agent).
-
Increase the number and duration of washes.
-
Titer the primary and secondary antibodies.
-
-
Low yield in ChIP:
-
Optimize chromatin shearing conditions.
-
Ensure sufficient starting material.
-
Verify the efficiency of the immunoprecipitation antibody.
-
Conclusion
The protocols outlined in this document provide a comprehensive guide for researchers to reliably measure the reduction of H3K27me3 following treatment with the EED inhibitor this compound. The choice of method will depend on the specific research question, whether it is to assess global changes (Western Blot), genome-wide effects (ChIP-seq), or single-cell resolution changes (Immunofluorescence). Consistent and accurate measurement of this key pharmacodynamic biomarker is essential for the preclinical and clinical development of this compound and other PRC2 inhibitors.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the polycomb protein Eed in the propagation of repressive histone marks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 12. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GEO Accession viewer [ncbi.nlm.nih.gov]
- 14. ChIP-seq Analysis of Histone H3K27ac and H3K27me3 Showing Different Distribution Patterns in Chromatin [bslonline.org]
- 15. Frontiers | ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactroceradorsalis [frontiersin.org]
- 16. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols: In Vivo Efficacy of EEDi-5285
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of EEDi-5285, a potent and orally active small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein. The provided data and protocols are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in relevant cancer models.
Introduction
This compound is an exceptionally potent inhibitor of EED, a core component of the Polycomb Repressive Complex 2 (PRC2).[1] The PRC2 complex plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a mark associated with transcriptional repression.[1] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. This compound allosterically inhibits the PRC2 complex by binding to the H3K27me3 binding pocket of EED.[1] This document summarizes the key preclinical findings on the in vivo efficacy of this compound and provides detailed protocols for its evaluation.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | IC50 | Reference |
| EED Protein Binding | - | 0.2 nM | [1][2][3][4][5] |
| Cell Growth Inhibition | Pfeiffer (EZH2 mutant lymphoma) | 20 pM | [1][2][3][4][6][7][8] |
| Cell Growth Inhibition | KARPAS422 (EZH2 mutant lymphoma) | 0.5 nM | [1][2][3][4][6][7][8] |
Table 2: In Vivo Efficacy of this compound in KARPAS422 Xenograft Model
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| SCID Mice | 50-100 mg/kg this compound | Daily oral gavage for 28 days | Complete and durable tumor regression | [2][4][5] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Cmax | 1.8 µM | 10 mg/kg (oral) | [2][4][5] |
| AUC | 6.0 h*µg/mL | 10 mg/kg (oral) | [2][4][5] |
| Oral Bioavailability (F) | 75% | - | [2][4] |
| Volume of Distribution (Vss) | 1.4 L/kg | - | [2][4][5] |
| Terminal Half-life (T1/2) | ~2 hours | - | [2][4][5] |
Table 4: Pharmacodynamic Effect of this compound
| Animal Model | Treatment | Time Point | Effect | Reference |
| KARPAS422 tumor-bearing mice | Single 100 mg/kg oral dose | 24 hours | Reduction of H3K27me3 levels in tumor tissue | [2][4][5] |
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting the PRC2 complex.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
Experimental Protocols
Protocol 1: Cell Growth Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of lymphoma cell lines.
Materials:
-
Pfeiffer and KARPAS422 human B-cell lymphoma cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Culture Pfeiffer and KARPAS422 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) in a final volume of 100 µL.
-
Add 100 µL of the diluted this compound or vehicle control (medium with the same percentage of DMSO) to the respective wells.
-
Incubate the plates for 7 days at 37°C.
-
On day 7, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Protocol 2: Mouse Xenograft Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous xenograft model.
Materials:
-
Severe Combined Immunodeficient (SCID) mice (female, 6-8 weeks old)
-
KARPAS422 cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Calipers
Procedure:
-
Harvest KARPAS422 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the flank of each SCID mouse.
-
Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Prepare the this compound formulation in the vehicle at the desired concentration (e.g., 5 or 10 mg/mL for a 50 or 100 mg/kg dose, respectively, assuming a 10 mL/kg dosing volume).
-
Administer this compound or vehicle to the respective groups daily via oral gavage for the duration of the study (e.g., 28 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Protocol 3: Pharmacodynamic Analysis of H3K27me3 Levels
Objective: To determine the effect of this compound on the levels of H3K27me3 in tumor tissue.
Materials:
-
Tumor-bearing mice from the efficacy study
-
This compound
-
Tissue homogenization buffer
-
Protein extraction reagents
-
Primary antibody against H3K27me3
-
Primary antibody against total Histone H3 (for loading control)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Dose a cohort of tumor-bearing mice with a single oral dose of this compound (e.g., 100 mg/kg) or vehicle.
-
At a predetermined time point (e.g., 24 hours post-dose), euthanize the mice and collect the tumor tissues.
-
Snap-freeze the tumors in liquid nitrogen and store them at -80°C until analysis.
-
Homogenize the tumor tissue and extract histones using a suitable kit or protocol.
-
Determine the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal to determine the relative change in methylation levels.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. This compound | EED inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Collection - this compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing EEDi-5285 Dosage for Complete Tumor Regression
Welcome to the technical support center for EEDi-5285. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in preclinical research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an exceptionally potent and orally active small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2][3][4][5] EED is a core component of the Polycomb Repressive Complex 2 (PRC2).[2][6] The PRC2 complex, through its catalytic subunit EZH2, is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification that leads to gene silencing.[2][6] this compound binds to a specific pocket on EED, preventing its interaction with H3K27me3 and thereby allosterically inhibiting the methyltransferase activity of PRC2.[6] This leads to a reduction in global H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.[6][7]
Q2: In which cancer models has this compound shown efficacy?
A2: this compound has demonstrated significant anti-tumor activity in preclinical models of lymphoma, particularly those with mutations in the EZH2 gene.[1][3][4] Complete and durable tumor regression has been observed in the KARPAS422 human B-cell lymphoma xenograft model in mice following oral administration of this compound.[1][4][5] It also shows high potency in inhibiting the growth of the Pfeiffer lymphoma cell line, which also carries an EZH2 mutation.[1][3][4]
Q3: What is the recommended starting dosage for in vivo studies?
A3: Based on published preclinical data, oral administration of this compound at doses of 50 mg/kg and 100 mg/kg, administered daily for 28 days, has been shown to induce complete tumor regression in the KARPAS422 xenograft model in SCID mice.[4][8] A single 100 mg/kg oral dose has also been shown to effectively reduce H3K27me3 levels in tumor tissue within 24 hours.[2][8] The lowest effective dose for complete tumor regression has not been fully determined, so dose-response studies may be beneficial for your specific model.[1]
Q4: How should I prepare this compound for oral administration in mice?
A4: For oral gavage in mice, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] It is recommended to prepare a stock solution in DMSO and then dilute it with the other components.[8] For larger doses, a homogeneous suspension using 0.5% carboxymethylcellulose sodium (CMC-Na) can also be considered.[8] Always ensure the final DMSO concentration is well-tolerated by the animals, typically below 10% for normal mice and below 2% for nude or sensitive mice.[8]
Troubleshooting Guides
Issue 1: Suboptimal or No Tumor Regression Observed in Xenograft Model.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage or Formulation | Verify the calculated dose and ensure the formulation is prepared correctly and administered consistently. Confirm the stability of this compound in your chosen vehicle over the course of the experiment. |
| Drug Resistance | The tumor model may have intrinsic or acquired resistance. Consider investigating potential resistance mechanisms, such as alterations in other PRC2 complex components or upregulation of compensatory signaling pathways.[7][9] |
| Insufficient Drug Exposure | Perform pharmacokinetic analysis to ensure adequate drug levels are achieved in the plasma and tumor tissue. The reported oral bioavailability of this compound is approximately 75%, with a terminal half-life of about 2 hours.[2][8] |
| Tumor Model Variability | Ensure consistency in the tumor cell line passage number and the health and age of the mice. Variations in tumor establishment and growth can impact treatment response. |
| Incorrect Administration | Confirm proper oral gavage technique to ensure the full dose is delivered to the stomach. |
Issue 2: Inconsistent or No Reduction in H3K27me3 Levels in Tumor Tissue.
| Possible Cause | Troubleshooting Step |
| Suboptimal Tissue Lysis | Ensure complete lysis of tumor tissue to release nuclear proteins. Use a lysis buffer containing protease and phosphatase inhibitors. Sonication may be required to shear chromatin and improve protein extraction. |
| Western Blotting Issues | Histones are small, basic proteins and require optimized western blotting conditions. Use a higher percentage polyacrylamide gel (e.g., 15% or 4-20% gradient) for better resolution. Transfer to a 0.2 µm nitrocellulose or PVDF membrane. Ensure efficient transfer by checking with Ponceau S staining.[10] |
| Antibody Problems | Use a validated antibody specific for H3K27me3. Titrate the primary antibody concentration and optimize incubation times. Include positive and negative controls (e.g., cell lysates with known high and low H3K27me3 levels). |
| Timing of Tissue Collection | A single 100 mg/kg oral dose of this compound has been shown to reduce H3K27me3 levels at 24 hours.[2][8] Consider a time-course experiment to determine the optimal time point for observing the maximum reduction in your model. |
| Drug Inactivity | Verify the quality and purity of your this compound compound. Improper storage can lead to degradation. |
Issue 3: Unexpected Toxicity or Animal Weight Loss.
| Possible Cause | Troubleshooting Step |
| Vehicle Toxicity | The formulation vehicle, particularly at high concentrations of DMSO or other solvents, can cause toxicity. Run a vehicle-only control group to assess any vehicle-related adverse effects.[8] |
| Off-Target Effects | While this compound is highly potent for EED, off-target effects at high doses cannot be entirely ruled out. Consider reducing the dose or exploring intermittent dosing schedules. |
| Cachexia | Significant tumor burden can lead to cancer-associated cachexia and weight loss, which may be independent of drug toxicity. Monitor tumor growth in relation to animal weight. |
| Dehydration | Ensure animals have easy access to water, especially if the formulation or tumor affects their ability to drink. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | EZH2 Status | IC50 (Binding to EED) | IC50 (Cell Growth Inhibition) |
| Pfeiffer | EZH2 Mutant | 0.2 nM | 20 pM |
| KARPAS422 | EZH2 Mutant | 0.2 nM | 0.5 nM |
| Data summarized from multiple sources.[1][3][4] |
Table 2: In Vivo Efficacy of this compound in KARPAS422 Xenograft Model
| Dosage (Oral Gavage) | Treatment Duration | Outcome |
| 50 mg/kg/day | 28 days | Complete and durable tumor regression |
| 100 mg/kg/day | 28 days | Complete and durable tumor regression |
| Data from studies in SCID mice.[4][8] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (at 10 mg/kg oral dose) |
| Cmax | 1.8 µM |
| AUC | 6.0 h*µg/mL |
| Oral Bioavailability (F) | 75% |
| Terminal Half-life (T1/2) | ~2 hours |
| Volume of Distribution (Vd) | 1.4 L/kg |
| Data obtained from preclinical studies.[2][8] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a KARPAS422 Xenograft Model
-
Cell Culture: Culture KARPAS422 human B-cell lymphoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Use 6-8 week old female severe combined immunodeficient (SCID) mice.
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline).
-
Administer this compound or vehicle control daily via oral gavage at the desired dose (e.g., 50 or 100 mg/kg).
-
-
Monitoring and Endpoint:
-
Monitor animal body weight 2-3 times per week as a measure of toxicity.
-
Continue treatment for the specified duration (e.g., 28 days).
-
After the treatment period, continue to monitor tumor size to assess the durability of the response.
-
The primary endpoint is tumor growth inhibition or regression.
-
Protocol 2: Western Blot Analysis of H3K27me3 in Tumor Tissue
-
Tissue Homogenization:
-
Excise tumors and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate on ice to shear chromatin and ensure complete lysis.
-
-
Protein Quantification:
-
Centrifuge the lysate to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a 15% or 4-20% polyacrylamide gel.
-
Run the gel until adequate separation of low molecular weight proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins to a 0.2 µm nitrocellulose or PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
Normalize the H3K27me3 signal to a loading control such as total Histone H3.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting the PRC2 complex.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | EED inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 7. An overview of the development of EED inhibitors to disable the PRC2 function - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Matrigel augments xenograft transplantation of meningioma cells into athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. corning.com [corning.com]
- 13. Comprehensive Strategies for Matrigel Experiment Applications [absin.net]
Technical Support Center: EEDi-5285 In Vivo Solubility and Formulation Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with EEDi-5285 in in vivo studies. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Key physicochemical properties of this compound are summarized in the table below. Understanding these is the first step in developing a successful formulation strategy.
| Property | Value | Reference |
| CAS Number | 2488952-40-3 | [1] |
| Molecular Formula | C24H22FN5O3S | [1][2] |
| Molecular Weight | 479.53 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
Q2: What is the known solubility of this compound in common laboratory solvents?
A2: this compound is known to have limited aqueous solubility but is soluble in some organic solvents. The table below outlines its reported solubility.
| Solvent | Concentration | Comments | Reference |
| DMSO | 125 mg/mL (260.67 mM) | Ultrasonic assistance may be needed. Use freshly opened, anhydrous DMSO as it is hygroscopic. | [1][3] |
| DMSO | 112.5 mg/mL (234.6 mM) | Sonication is recommended. | [4] |
| 10 mM in DMSO | [2] | ||
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 0.0265 mg/mL | Very low solubility. | [5] |
| Fed State Simulated Intestinal Fluid (FeSSIF) | <0.001 mg/mL | Extremely low solubility. | [5] |
Q3: Has this compound been used in in vivo studies before? What formulations were used?
A3: Yes, this compound has been successfully used in in vivo studies, specifically in mouse xenograft models.[1][2][6][7][8] The primary method of administration reported is oral gavage.[1][4] One publication specifies that this compound was formulated as a suspension in PEG 200 for oral administration in mice.[9]
Troubleshooting Guide for In Vivo Solubility Issues
This guide addresses common problems researchers may face when preparing this compound for in vivo experiments.
Problem 1: My this compound is not dissolving in my chosen vehicle.
Possible Cause & Solution:
-
Inadequate Solvent System: this compound has very poor aqueous solubility. A common strategy for poorly soluble compounds is to use a co-solvent system. A widely suggested starting formulation for in vivo administration of compounds with low water solubility is a mixture of DMSO, PEG300, Tween-80, and saline or PBS.[4]
-
Recommended Starting Formulation:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
-
-
Important Considerations: The solvents should be added sequentially. Ensure the compound is fully dissolved in each solvent before adding the next. For studies involving nude mice or mice with low tolerance, the DMSO concentration should be kept below 2%.[4]
-
-
Precipitation Upon Addition of Aqueous Component: It is common for a compound to dissolve in a strong organic solvent like DMSO, only to precipitate when an aqueous vehicle like saline or PBS is added.
-
Troubleshooting Steps:
-
Ensure you are using a surfactant like Tween-80, which helps to maintain the compound in a stable dispersion.
-
Try altering the ratio of the components in your vehicle. For example, increasing the percentage of PEG300 might improve solubility.
-
Consider preparing a suspension if a true solution cannot be achieved. For oral gavage, especially at higher doses, a homogenous suspension using 0.5% carboxymethylcellulose sodium (CMC-Na) is a recommended alternative.[4]
-
-
Problem 2: I am observing precipitation of this compound in my dosing solution over time.
Possible Cause & Solution:
-
Formulation Instability: The prepared formulation may not be stable for long periods.
-
Recommendations:
-
Always prepare the dosing solution fresh before each administration.
-
If the solution must be stored, keep it at a controlled temperature and visually inspect for any precipitation before use.
-
Vendor information suggests that in solvent, this compound is stable for up to 6 months at -80°C and 1 month at -20°C.[1] However, this applies to stock solutions in pure solvent and may not be true for complex vehicle formulations.
-
-
Problem 3: I am seeing inconsistent results in my in vivo experiments, which I suspect are due to poor bioavailability.
Possible Cause & Solution:
-
Low Solubility in Gastrointestinal Fluids: As indicated by its extremely low solubility in simulated intestinal fluids (FaSSIF and FeSSIF), the absorption of this compound from the gut is likely limited by its solubility.[5]
-
Strategies to Enhance Bioavailability:
-
Particle Size Reduction: Reducing the particle size of the solid drug increases the surface area for dissolution.[10][11] This can be achieved through techniques like micronization or nanosizing.[12][13]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can enhance solubility and absorption.[10] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[12][13]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its dissolution rate.[12][14]
-
-
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Oral Administration
This protocol provides a step-by-step guide for preparing a common co-solvent vehicle for this compound.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube. For a 10% final concentration, this would be 10% of the total final volume.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle heating may also be applied, but care should be taken to avoid degradation.
-
Sequentially add PEG300, Tween-80, and finally the saline or PBS, vortexing thoroughly between the addition of each component.
-
Visually inspect the final formulation for any signs of precipitation. A slight opalescence may be acceptable for a micro-dispersion, but there should be no visible solid particles.
Protocol 2: Preparation of a Suspension in 0.5% CMC-Na for Oral Gavage
This protocol is suitable for administering higher doses of this compound as a suspension.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile water. This may require stirring for an extended period to fully dissolve.
-
Weigh the required amount of this compound powder.
-
Add a small amount of the 0.5% CMC-Na solution to the powder to create a paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously triturating or vortexing to ensure a homogenous suspension.
-
Ensure the suspension is well-mixed immediately before each animal is dosed to guarantee uniform delivery of the compound.
Visualizations
Caption: Mechanism of action of this compound on the PRC2 complex.
Caption: A logical workflow for troubleshooting this compound formulation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | EED inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - this compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. sphinxsai.com [sphinxsai.com]
Improving the oral bioavailability of EEDi-5285 formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EEDi-5285 formulations. The focus is on improving oral bioavailability and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the established oral bioavailability of this compound?
A1: In preclinical mouse models, this compound has demonstrated an oral bioavailability (F) of 75% when administered as a suspension in PEG 200.[1] However, it's important to note that its low aqueous solubility can present challenges in achieving consistent and optimal absorption.
Q2: What is the mechanism of action for this compound?
A2: this compound is a highly potent and orally active small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2][3][4][5][6] EED is a core component of the Polycomb Repressive Complex 2 (PRC2). By binding to EED, this compound allosterically inhibits the histone methyltransferase activity of PRC2, which is crucial for its role in transcriptional repression.[2][3]
Q3: What are the known solubility characteristics of this compound?
A3: this compound has very low solubility in simulated intestinal fluids. A study comparing it with a more soluble analog (EEDi-5273) highlighted these characteristics, which can be a primary factor for variability in oral absorption.[7]
Q4: What is a standard formulation for in vivo oral administration of this compound?
A4: For preclinical studies, this compound has been successfully formulated as a suspension in PEG 200 and administered by oral gavage.[2][8] For a more general-purpose formulation for animal experiments, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered, though optimization for this compound is recommended.[1]
Troubleshooting Guide
Issue 1: Low or Inconsistent Oral Bioavailability in Preclinical Studies
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract due to its low aqueous solubility. The formulation may not be optimal for the specific experimental conditions.
Solutions:
-
Formulation Optimization:
-
Co-solvents: If using a simple suspension, consider the addition of co-solvents and surfactants to improve wetting and dissolution. A common starting point is a vehicle containing DMSO, PEG300, and Tween-80.[1]
-
Particle Size Reduction: Decreasing the particle size of the this compound active pharmaceutical ingredient (API) can significantly increase the surface area for dissolution. Techniques like micronization or nanosizing can be explored.[9][10][11]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer carrier can enhance its dissolution rate and absorption.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like this compound.[10][11]
-
-
Dose and Vehicle Volume Adjustment:
-
Ensure the dosing volume is appropriate for the animal model to prevent issues with administration and physiological response.
-
Investigate the dose-response relationship, as solubility limitations might lead to non-linear pharmacokinetics at higher doses.
-
Issue 2: Formulation Instability (Precipitation or Aggregation)
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen vehicle, or the formulation components are incompatible.
Solutions:
-
Solubility Screening: Conduct a solubility screen of this compound in various pharmaceutically acceptable solvents and excipients to identify a suitable vehicle system.
-
Excipient Selection: Ensure all excipients in the formulation are compatible and stable.
-
Preparation Method: The order of addition of solvents and the API can be critical. For multi-component vehicles, it is often best to dissolve the compound in the strongest solvent (e.g., DMSO) first, before adding co-solvents and aqueous components.[1]
-
pH Adjustment: Investigate the pH-solubility profile of this compound to see if adjusting the pH of the formulation vehicle can improve its stability.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Units | Administration |
| Dose | 10 | mg/kg | Oral |
| Cmax | 1.8 | µM | Oral |
| AUC | 6.0 | h·µg/mL | Oral |
| T½ | ~2 | hours | Oral |
| F (%) | 75 | % | Oral |
| Vd | 1.4 | L/kg | Oral |
Data sourced from studies in SCID mice with the KARPAS422 xenograft model.[1][3]
Table 2: Solubility of this compound in Simulated Intestinal Fluids
| Fluid | Solubility | Units |
| FaSSIF | 0.0265 | mg/mL |
| FeSSIF | <0.001 | mg/mL |
FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid. Data highlights the low solubility, particularly in the fed state.[7]
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Objective: To prepare a homogenous suspension of this compound for oral administration in mice.
-
Materials:
-
This compound powder
-
Polyethylene glycol 200 (PEG 200)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Precision balance
-
-
Procedure:
-
Weigh the required amount of this compound powder based on the desired concentration and dosing volume.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of PEG 200 to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion and break up any agglomerates.
-
Visually inspect the suspension for homogeneity before each administration. Vortex briefly before drawing each dose.
-
Visualizations
Caption: Mechanism of PRC2 inhibition by this compound.
Caption: Troubleshooting workflow for low oral bioavailability.
References
- 1. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | EED inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. asianpharmtech.com [asianpharmtech.com]
Addressing potential off-target effects of EEDi-5285
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of EEDi-5285, a potent and orally active inhibitor of the Embryonic Ectoderm Development (EED) protein. This guide focuses on addressing potential off-target effects and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] It binds with high affinity to the EED subunit of PRC2, preventing the interaction between EED and trimethylated histone H3 on lysine (B10760008) 27 (H3K27me3).[2] This disrupts the positive feedback loop that enhances PRC2's methyltransferase activity, leading to a global reduction in H3K27me3 levels and the reactivation of PRC2-target genes.[1][2]
Q2: What are the reported on-target effects of this compound?
A2: The primary on-target effect of this compound is the potent and sustained reduction of global H3K27me3 levels.[3] This leads to the inhibition of cell growth in cancer cell lines with PRC2-dependent proliferation, particularly those harboring EZH2 mutations.[3][4] In preclinical xenograft models, oral administration of this compound has been shown to lead to complete and durable tumor regression.[4][5]
Q3: Are there any known off-target effects of this compound?
A3: To date, specific off-target activities of this compound have not been extensively reported in publicly available literature. The inhibitor was developed to be highly potent and selective for EED.[3][6] However, as with any small molecule inhibitor, the potential for off-target effects cannot be entirely excluded, especially at higher concentrations. High specificity is intended to minimize off-target effects.[7] Researchers should remain vigilant for unexpected phenotypes that do not correlate with the known on-target effects of PRC2 inhibition.
Q4: My cells are showing a phenotype that I don't expect from PRC2 inhibition. What should I do?
A4: If you observe an unexpected phenotype, it is crucial to determine if it is a result of an off-target effect. We recommend a series of troubleshooting experiments, including:
-
Dose-response analysis: Determine if the unexpected phenotype is only observed at high concentrations of this compound.
-
Rescue experiments: Use a structurally different EED inhibitor or a genetic approach (e.g., EED siRNA/shRNA) to see if the phenotype is recapitulated.
-
Cellular Thermal Shift Assay (CETSA): Confirm direct engagement of this compound with EED in your cellular system.
-
Western blot analysis: In addition to H3K27me3, probe for other key signaling pathway markers that might be unexpectedly altered.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability
Possible Cause 1: On-target effect in a highly PRC2-dependent cell line.
-
Troubleshooting Step: Confirm the PRC2 dependency of your cell line. Titrate this compound to a lower concentration to see if a therapeutic window can be established where H3K27me3 is reduced without excessive cell death.
-
Validation: Perform a time-course experiment to monitor the kinetics of H3K27me3 reduction and the onset of cell death.
Possible Cause 2: Off-target toxicity.
-
Troubleshooting Step: Perform a rescue experiment using a structurally unrelated EED inhibitor. If the toxicity is specific to this compound, it may be due to an off-target effect.
-
Validation: Use a proteomics approach, such as Thermal Proteome Profiling (TPP), to identify potential off-target binders of this compound in your cells.
Issue 2: Lack of Efficacy (No reduction in H3K27me3 or expected phenotype)
Possible Cause 1: Poor compound stability or cellular uptake.
-
Troubleshooting Step: Ensure proper storage and handling of the compound. Use a positive control cell line known to be sensitive to this compound (e.g., KARPAS-422).
-
Validation: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with the EED protein within the cell.
Possible Cause 2: Cell line is not dependent on PRC2 activity.
-
Troubleshooting Step: Verify the expression and mutational status of PRC2 components (EZH2, EED, SUZ12) in your cell line.
-
Validation: Use a genetic approach (e.g., siRNA/shRNA knockdown of EED or EZH2) to confirm that your phenotype of interest is indeed PRC2-dependent.
Quantitative Data Summary
| Compound | Target | IC50 (Binding Assay) | Cellular IC50 (KARPAS-422) | Cellular IC50 (Pfeiffer) |
| This compound | EED | 0.2 nM[4][5][8] | 0.5 nM[4] | 20 pM[4] |
| EED226 | EED | 17.6 nM[7] | 182 nM[7] | Not Reported |
| A-395 | EED | 1.5 nM (KD)[9] | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 Reduction
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat with a dose-range of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 10-20 µg of histone extract on a 15% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells in suspension or adherent plates with this compound at the desired concentration and a vehicle control for 1 hour.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blot Analysis: Collect the supernatant and analyze the levels of soluble EED protein by Western blotting as described in Protocol 1, using an anti-EED antibody. Increased thermal stability of EED in the presence of this compound confirms target engagement.
Visualizations
Caption: PRC2 pathway and the inhibitory action of this compound.
References
- 1. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | EED inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
EEDi-5285 Technical Support Center: Stability and Experimental Guidance
Welcome to the technical support center for EEDi-5285, a potent and selective inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions and to offer troubleshooting support for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term stability, the solid powder should be stored at -20°C for up to three years.[1] Stock solutions, typically prepared in DMSO, should be stored at -80°C and are stable for at least one year.[1] To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1] For short-term storage, aliquots can be kept at 4°C for up to one week.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at a concentration of up to 112.5 mg/mL (234.6 mM).[1] Sonication may be required to fully dissolve the compound.
Q3: Is this compound stable in aqueous solutions and common cell culture media?
A3: While specific data on the stability of this compound in various aqueous buffers and cell culture media is limited, it is a common practice to prepare fresh dilutions from a DMSO stock solution just before each experiment. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects. The stability in aqueous solutions can be influenced by pH, temperature, and the presence of other components. It is advisable to perform a preliminary test to ensure solubility and stability in your specific experimental buffer or medium.
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect this compound from direct sunlight.[1] Both the solid compound and solutions should be stored in light-protected containers (e.g., amber vials) or in the dark to prevent potential photodegradation.
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to the degradation of the compound.[1] Aliquoting the stock solution into single-use volumes is the best practice to ensure the stability and consistent performance of this compound in your experiments.
Troubleshooting Guides
This section addresses common issues that researchers may encounter when working with this compound.
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Ensure that this compound has been stored correctly (solid at -20°C, DMSO stock at -80°C).
-
Avoid repeated freeze-thaw cycles by using fresh aliquots for each experiment.
-
Prepare working dilutions in your cell culture medium immediately before use. Do not store the compound in aqueous solutions for extended periods.
-
-
-
Possible Cause 2: Suboptimal Final DMSO Concentration.
-
Troubleshooting Steps:
-
Verify that the final concentration of DMSO in your cell culture medium is consistent across all experiments and is at a non-toxic level for your cell line (typically <0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent effects.
-
-
-
Possible Cause 3: Cell Line Specific Factors.
Issue 2: Precipitation of this compound in aqueous solutions or cell culture medium.
-
Possible Cause 1: Poor Solubility at the Working Concentration.
-
Troubleshooting Steps:
-
Ensure that the final concentration of this compound does not exceed its solubility limit in the aqueous medium.
-
When preparing working dilutions, add the DMSO stock solution to the aqueous buffer or medium and mix thoroughly. Avoid adding aqueous solutions directly to the concentrated DMSO stock.
-
Consider using a pre-warmed medium (37°C) to aid in solubilization.
-
-
-
Possible Cause 2: Interaction with Media Components.
-
Troubleshooting Steps:
-
Some components of serum or media supplements can interact with small molecules. If precipitation is observed, consider reducing the serum concentration if your experimental design allows.
-
Test the solubility of this compound in your basal medium without supplements to identify the potential source of precipitation.
-
-
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Key Recommendations |
| Solid Powder | -20°C | > 3 years | Protect from light.[1] |
| Stock Solution (in DMSO) | -80°C | > 1 year | Aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution (in DMSO) | 4°C | Up to 1 week | For short-term use only.[1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 112.5 mg/mL (234.6 mM) | Sonication may be required.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: Cell Growth Inhibition Assay
This protocol is based on the methodology described in the primary literature for this compound.[2]
-
Cell Seeding: Seed cells (e.g., KARPAS422 or Pfeiffer) in a 96-well plate at a density of 2,000-3,000 cells per well in 100 µL of the appropriate culture medium.
-
Compound Preparation:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Prepare serial dilutions of this compound in the cell culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is the same and does not exceed 0.5%.
-
-
Treatment: Add 100 µL of the diluted compound or vehicle control to the corresponding wells of the cell plate.
-
Incubation: Incubate the plate for 7 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as a lactate (B86563) dehydrogenase-based assay (e.g., WST-8).
-
Data Analysis: Normalize the readings to the DMSO-treated control cells and calculate the IC₅₀ value by performing a nonlinear regression analysis.
Mandatory Visualizations
References
How to minimize toxicity in animal studies with EEDi-5285
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize toxicity in animal studies involving the EED inhibitor, EEDi-5285.
Frequently Asked Questions (FAQs)
Q1: What is the established, well-tolerated dose range for this compound in mice?
A1: In preclinical studies using a KARPAS422 xenograft model in SCID mice, this compound administered daily for 28 days via oral gavage was well-tolerated at doses of 50 mg/kg and 100 mg/kg.[1] These doses resulted in complete and long-lasting tumor regression.[2]
Q2: What are the observed signs of toxicity for this compound in preclinical animal models?
A2: The primary publication on this compound reported "minimal weight loss" in mice during a 28-day treatment period at efficacious doses.[3] Specific organ-level toxicities or other clinical signs of distress were not detailed.
Q3: What are the potential, class-related toxicities I should monitor for with EED inhibitors?
A3: Clinical trial data for MAK683, another EED inhibitor, can provide insights into potential class-wide adverse effects. The most frequently reported grade 3/4 drug-related adverse events in patients were hematological, including neutropenia, thrombocytopenia, and anemia.[4] Therefore, it is prudent to monitor for signs of hematological toxicity in animal studies with this compound.
Q4: How frequently should I monitor the health of the animals during an this compound study?
A4: Animals should be monitored daily for any signs of toxicity.[3] Body weight should be measured 2-3 times per week during the treatment period and at least weekly after treatment has ended.[3] For general guidelines on animal welfare in cancer research, refer to the OBSERVE guidelines.[5][6]
Q5: What is a suitable vehicle for oral administration of this compound in mice?
A5: While the specific vehicle for the in vivo studies of this compound is not explicitly stated in the primary publication, a common formulation for oral gavage of small molecule inhibitors that are soluble in DMSO is a mixture of DMSO, PEG300, Tween-80, and saline or PBS.[7] A recommended starting formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For mice with known sensitivities, the DMSO concentration should be kept below 2%.[7]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential toxicities during your this compound animal studies.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15-20%) | - Drug-related toxicity - Tumor burden (cachexia) - Dehydration - Gastrointestinal distress | - Confirm dosing accuracy. - Reduce the dose of this compound. [8] - Provide nutritional support , such as high-calorie dietary supplements.[9] - Monitor for signs of dehydration and provide supplemental hydration (e.g., hydrogels) if necessary. - Assess for signs of gastrointestinal toxicity such as diarrhea or hunched posture.[10][11] - If weight loss is attributed to tumor burden, this may need to be defined as a humane endpoint.[9] |
| Signs of Hematological Toxicity (e.g., pallor, petechiae, spontaneous bleeding) | - Potential myelosuppression (class-effect of EED inhibitors)[4] | - Perform complete blood counts (CBCs) at baseline and at regular intervals during the study to monitor for neutropenia, thrombocytopenia, and anemia. - If significant hematological changes are observed, consider dose reduction or intermittent dosing schedules. |
| Lethargy, Hunched Posture, Piloerection | - General malaise due to drug toxicity or tumor progression | - Perform a full clinical assessment of the animal. - Consider dose reduction of this compound. - Ensure adequate hydration and nutrition. - If signs persist or worsen, consider humane euthanasia as per your institution's animal care and use committee (IACUC) guidelines. |
| Gastrointestinal Issues (Diarrhea) | - Direct gastrointestinal toxicity of the orally administered compound.[10][11] | - Monitor the frequency and consistency of feces. - Ensure the formulation vehicle is not contributing to the issue. Run a vehicle-only control group. - Consider adjusting the formulation or providing supportive care for diarrhea. |
Quantitative Data Summary
Table 1: In Vivo Efficacy and Tolerability of this compound in KARPAS422 Xenograft Model
| Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition | Observed Toxicity | Reference |
| 50 | Oral Gavage | Daily for 28 days | Complete Regression | Minimal weight loss | [1] |
| 100 | Oral Gavage | Daily for 28 days | Complete Regression | Minimal weight loss | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dose (mg/kg) | Administration Route | Reference |
| Cmax | 1.8 µM | 10 | Oral | [12] |
| AUC | 6.0 h*µg/mL | 10 | Oral | [12] |
| Oral Bioavailability (F) | 75% | 10 | Oral | [12] |
| Terminal T1/2 | ~2 h | 10 | Oral | [12] |
| Volume of Distribution (Vd) | 1.4 L/kg | 10 | Oral | [12] |
Experimental Protocols
Protocol 1: In Vivo Efficacy and Tolerability Study of this compound in a Xenograft Mouse Model
-
Animal Model: Severe combined immunodeficient (SCID) mice are commonly used.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^7 KARPAS422 human B cell lymphoma cells in 50% Matrigel on the dorsal side of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a volume of approximately 100 mm³ before randomizing mice into treatment and control groups.
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline).
-
Administer the designated dose (e.g., 50 or 100 mg/kg) or vehicle control daily via oral gavage.
-
-
Toxicity Monitoring:
-
Monitor animals daily for clinical signs of toxicity (lethargy, hunched posture, etc.).
-
Measure body weight 2-3 times per week.
-
At designated time points, collect blood samples for complete blood counts (CBCs) to assess for hematological toxicity.
-
-
Efficacy Assessment:
-
Measure tumor volume with electronic calipers 2-3 times per week. Tumor volume can be calculated using the formula: V = (Length x Width²)/2.
-
-
Humane Endpoints: Establish clear humane endpoints in accordance with institutional guidelines, which may include tumor size limitations, percentage of body weight loss, or severe clinical signs of distress.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for minimizing toxicity in this compound animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A first-in-human phase 1/2 dose-escalation study of MAK683 (EED inhibitor) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 6. OBSERVE: Guidelines for the Refinement of Rodent Cancer Models - INFRAFRONTIER [infrafrontier.eu]
- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clearh2o.com [clearh2o.com]
- 10. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. EZH2 as a therapeutic target for multiple myeloma and other haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to EEDi-5285 in cancer cells
Welcome to the technical support center for EEDi-5285, a potent and orally active inhibitor of the Embryonic Ectoderm Development (EED) protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance to this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). It binds with high affinity to the EED subunit of PRC2, in the same pocket that recognizes trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2][3][4] This binding prevents the allosteric activation of EZH2, the catalytic subunit of PRC2, thereby inhibiting the methylation of H3K27 and leading to the reactivation of silenced tumor suppressor genes.[1][2][5]
Q2: In which cancer cell lines has this compound shown high potency?
A2: this compound has demonstrated exceptional potency in lymphoma cell lines harboring EZH2 mutations, such as Pfeiffer and KARPAS422.[6][7][8]
Q3: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A3: While specific resistance mechanisms to this compound have not yet been extensively documented in the literature, we can extrapolate potential mechanisms based on resistance to other PRC2 inhibitors, such as EZH2 inhibitors:
-
Mutations in the Drug Target: Although this compound targets EED, secondary mutations in the EED protein could potentially alter the binding pocket and reduce the affinity of the inhibitor.
-
Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by activating pro-survival signaling pathways that circumvent the effects of PRC2 inhibition. Key pathways to investigate include the PI3K/AKT/mTOR and MEK/ERK pathways.[9]
-
Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
-
Epigenetic Reprogramming: Alterations in the expression of other epigenetic modifiers could compensate for the inhibition of PRC2. For instance, changes in histone acetyltransferases (HATs) or histone demethylases (KDMs) could counteract the effects of this compound.[10]
Q4: How can I confirm if my cells have developed resistance to this compound?
A4: You can confirm resistance by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[11]
Q5: What strategies can I employ to overcome resistance to this compound?
A5: Several strategies can be explored to overcome resistance:
-
Combination Therapy: Combining this compound with inhibitors of potential bypass pathways is a promising approach.[12] Consider combining this compound with:
-
PI3K/AKT inhibitors
-
MEK/ERK inhibitors
-
BTK inhibitors (in the context of B-cell malignancies)[12]
-
Other epigenetic modifiers
-
-
Second-Generation Inhibitors: As research progresses, second-generation EED inhibitors may be developed that can overcome resistance mutations.
-
Targeting Downstream Effectors: If resistance is mediated by the upregulation of a specific pro-survival protein, targeting that protein directly could restore sensitivity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound efficacy over time in cell culture. | Development of acquired resistance. | 1. Perform an IC50 determination to confirm resistance. 2. Analyze cells for mutations in the EED gene. 3. Perform western blotting to check for activation of PI3K/AKT or MEK/ERK pathways. 4. Consider establishing a new culture from an earlier, sensitive frozen stock. |
| High variability in experimental results with this compound. | 1. Inconsistent drug concentration. 2. Cell line heterogeneity. | 1. Ensure accurate and consistent preparation of this compound working solutions. 2. Perform single-cell cloning of the parental cell line to establish a homogenous population before inducing resistance. |
| No effect of this compound on the target cancer cell line. | The cell line may have intrinsic resistance to PRC2 inhibition. | 1. Confirm PRC2 dependency of your cell line. 2. Assess the expression levels of PRC2 components (EED, EZH2, SUZ12). 3. Investigate for pre-existing mutations in PRC2 components. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | EZH2 Mutation Status | This compound IC50 |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Mutant | 20 pM |
| KARPAS422 | Diffuse Large B-cell Lymphoma | Mutant | 0.5 nM |
Data sourced from Rej et al., J Med Chem, 2020.[6][7][8]
Table 2: In Vivo Efficacy of this compound in KARPAS422 Xenograft Model
| Treatment Group | Dose | Outcome |
| This compound | 50 mg/kg (oral, daily) | Complete and durable tumor regression |
| This compound | 100 mg/kg (oral, daily) | Complete and durable tumor regression |
Data sourced from Rej et al., J Med Chem, 2020.[6][13]
Experimental Protocols
Protocol 1: Development of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating this compound resistant cancer cell lines using a gradual dose-escalation approach.[11][14][15][16]
-
Initial IC50 Determination: a. Plate the parental cancer cell line in 96-well plates. b. Treat the cells with a range of this compound concentrations for 72 hours. c. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 value.
-
Dose Escalation: a. Start by treating the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth). b. Culture the cells in the presence of the drug until they resume a normal proliferation rate. c. Gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase at each step). d. At each concentration, allow the cells to adapt and recover their growth rate before proceeding to the next higher concentration. e. Freeze down cell stocks at each stage of resistance development.
-
Confirmation of Resistance: a. Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a new IC50 determination. b. Compare the IC50 of the resistant line to the parental line to calculate the resistance index (RI = IC50 resistant / IC50 parental). An RI significantly greater than 1 confirms resistance.
Protocol 2: Western Blot Analysis of Bypass Signaling Pathways
-
Sample Preparation: a. Culture both parental and this compound resistant cells to 80% confluency. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Visualize the protein bands using an ECL detection system and quantify the band intensities.
Visualizations
Caption: Mechanism of this compound Action on the PRC2 Complex.
Caption: Experimental workflow for developing this compound resistant cell lines.
Caption: Potential bypass signaling pathways conferring resistance to this compound.
References
- 1. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting EZH2 and PRC2 dependence as novel anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 15. researchgate.net [researchgate.net]
- 16. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Refining EEDi-5285 treatment protocols for better efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing EEDi-5285 in their experiments. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and efficacy data to ensure optimal experimental outcomes.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or lower-than-expected potency (higher IC50 values). | 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Cell Culture Variability: Differences in cell passage number, seeding density, or serum concentration. 3. Assay Interference: Components in the assay medium may interfere with this compound. | 1. Storage: Aliquot stock solutions and store at -80°C for long-term use (up to one year) and -20°C for short-term use (up to one month). Avoid repeated freeze-thaw cycles.[1][2] 2. Standardize Cell Culture: Use cells within a consistent passage number range. Ensure uniform cell seeding and consistent serum lots. 3. Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to assess baseline cell health and assay performance. |
| Poor solubility in aqueous media. | This compound is a hydrophobic molecule. | 1. Stock Solution: Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). Sonication may be required to fully dissolve the compound.[1] 2. Final Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity. 3. Formulation for in vivo use: For animal studies, a formulation such as 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline can be used.[1] |
| High background or off-target effects observed. | 1. High Concentration: Using concentrations of this compound that are too high can lead to non-specific effects. 2. Cell Line Sensitivity: Some cell lines may be more sensitive to off-target effects. | 1. Dose-Response: Perform a dose-response experiment to determine the optimal concentration range. It is recommended to use the lowest concentration that achieves the desired biological effect. 2. Negative Control: Use a structurally similar but inactive compound, if available, to confirm that the observed effects are due to the specific inhibition of EED. 3. Rescue Experiment: If possible, perform a rescue experiment by overexpressing EED to see if the phenotype is reversed. |
| Difficulty detecting changes in H3K27me3 levels via Western blot. | 1. Insufficient Treatment Time/Dose: The treatment duration or concentration of this compound may not be sufficient to cause a detectable change. 2. Poor Antibody Quality: The primary antibody against H3K27me3 may not be specific or sensitive enough. 3. Inefficient Histone Extraction: The protocol for histone extraction may not be optimal. | 1. Time-Course and Dose-Response: Conduct a time-course (e.g., 24, 48, 72 hours) and dose-response experiment to identify the optimal conditions for observing a reduction in H3K27me3. A single 100 mg/kg oral dose in mice has been shown to reduce H3K27me3 levels at 24 hours.[1][2] 2. Antibody Validation: Use a well-validated antibody for H3K27me3. Include positive and negative controls if possible. 3. Optimized Protocol: Follow a validated protocol for histone extraction and Western blotting, ensuring proper loading controls (e.g., total Histone H3). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). It binds with high affinity to the Embryonic Ectoderm Development (EED) subunit of PRC2.[3] This binding prevents the interaction of EED with trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3), which is required for the allosteric activation of the catalytic subunit, EZH2. By inhibiting EZH2's methyltransferase activity, this compound leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of PRC2-repressed genes.[3][4]
Q2: How should I prepare and store this compound?
A2: For in vitro experiments, it is recommended to prepare a stock solution of 10 mM in DMSO. The solid form of this compound should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2]
Q3: In which cell lines is this compound most effective?
A3: this compound has shown exceptional potency in lymphoma cell lines harboring an EZH2 mutation, such as Pfeiffer (IC50 of 20 pM) and KARPAS422 (IC50 of 0.5 nM).[3][5] Its efficacy should be evaluated in other cell lines of interest, particularly those dependent on PRC2 activity for their proliferation and survival.
Q4: What are the key pharmacokinetic properties of this compound for in vivo studies?
A4: this compound is orally active with an oral bioavailability of 75% in mice.[1][2] Following a 10 mg/kg oral dose, it reaches a maximum plasma concentration (Cmax) of 1.8 µM with a terminal half-life (T1/2) of approximately 2 hours.[1][2][4] In a KARPAS422 xenograft model, daily oral administration of 50-100 mg/kg resulted in complete and durable tumor regression.[1][2][6]
Q5: What is the binding affinity of this compound for the EED protein?
A5: this compound binds to the EED protein with an IC50 value of 0.2 nM, indicating a very high binding affinity.[2][3][6][7]
Efficacy and Pharmacokinetic Data
In Vitro Potency
| Cell Line | Cancer Type | EZH2 Mutation Status | IC50 (Cell Growth Inhibition) | Reference |
| Pfeiffer | B-cell Lymphoma | Y641F | 20 pM | [2] |
| KARPAS422 | B-cell Lymphoma | Y641N | 0.5 nM | [2] |
Binding Affinity
| Target Protein | Assay | IC50 | Reference |
| EED | Biochemical Assay | 0.2 nM | [2][3][6][7] |
In Vivo Efficacy in KARPAS422 Xenograft Model
| Dosage and Administration | Treatment Duration | Outcome | Reference |
| 50-100 mg/kg, oral gavage, daily | 28 days | Complete and durable tumor regression | [1][2][6] |
Pharmacokinetic Parameters in Mice
| Parameter | Value (at 10 mg/kg oral dose) | Reference |
| Cmax | 1.8 µM | [1][2][4] |
| AUC | 6.0 h*µg/ml | [1][2] |
| Oral Bioavailability (F) | 75% | [1][2] |
| Terminal Half-life (T1/2) | ~2 hours | [1][2][4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
Caption: A typical experimental workflow for this compound.
Key Experimental Protocols
Protocol 1: Cell Viability Assay (WST-8)
This protocol is for determining the IC50 value of this compound in a lymphoma cell line such as KARPAS422.
Materials:
-
KARPAS422 cells
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
WST-8 reagent (e.g., CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed KARPAS422 cells in a 96-well plate at a density of 2,000-3,000 cells/well in 100 µL of culture medium.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%. Include a DMSO-only vehicle control.
-
Treatment: Add 100 µL of the diluted compound to the respective wells.
-
Incubation: Incubate the plate for 7 days at 37°C in a humidified atmosphere with 5% CO2.
-
WST-8 Assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the DMSO-treated control cells. Calculate the IC50 value by performing a nonlinear regression analysis using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for H3K27me3 Reduction
This protocol describes the detection of changes in global H3K27me3 levels following treatment with this compound.
Materials:
-
Cells of interest (e.g., KARPAS422)
-
This compound
-
Cell lysis buffer and histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-Total Histone H3
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with an effective concentration of this compound (determined from viability assays) and a vehicle control for a predetermined time (e.g., 24-72 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using a suitable protocol (e.g., acid extraction).
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-15 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-Total Histone H3 antibody as a loading control.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the H3K27me3 signal to the Total Histone H3 signal.
References
- 1. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Best practices for long-term storage of EEDi-5285
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of EEDi-5285, a potent and orally active inhibitor of the Embryonic Ectoderm Development (EED) protein.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and use of this compound, helping to ensure experimental reproducibility and success.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Powder appears clumpy or discolored. | Moisture absorption; exposure to light or high temperatures. | Discard the vial if significant discoloration is observed. For minor clumping, ensure the vial is tightly sealed and stored in a desiccator. Always protect the solid compound from direct sunlight. |
| Precipitation observed in stock solution upon thawing. | Exceeded solubility at low temperature; repeated freeze-thaw cycles. | Thaw the solution slowly at room temperature and vortex gently to ensure complete re-dissolution. If precipitation persists, consider preparing a fresh stock at a slightly lower concentration. To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use vials before freezing.[1] |
| Inconsistent or reduced activity in experiments. | Degradation of the compound due to improper storage or handling. | Prepare fresh dilutions from a properly stored, aliquoted stock solution. Verify the final concentration of the compound in your assay. Ensure the vehicle control (e.g., DMSO) concentration is consistent across all experiments and does not exceed 0.5%. |
| Color change in the stock solution (e.g., yellowing). | Chemical degradation or oxidation. | Discard the solution. Prepare a fresh stock solution from the solid powder. To prevent oxidation, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing for long-term storage. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for long-term storage of solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light. Under these conditions, the compound is stable for up to three years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, these stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C. Stored this way, the solution is stable for up to one year.[1] For short-term storage, solutions can be kept at 4°C for up to one week.[1]
Q3: What is the recommended solvent and concentration for preparing stock solutions?
A3: DMSO is a commonly used solvent for this compound.[1] Due to its high potency, a stock concentration of 10 mM is generally sufficient for most cell-based assays.
Q4: Can I store my this compound stock solution at -20°C?
A4: While short-term storage at -20°C is possible, for long-term stability of the stock solution, -80°C is strongly recommended to prevent degradation and ensure consistent compound activity.
Q5: How can I avoid introducing water into my DMSO stock solution?
A5: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. To prevent this, use anhydrous DMSO to prepare your stock solution. Always use tightly sealed vials and minimize the time the vial is open to the atmosphere. Store the stock solution vials in a desiccator if possible.
Quantitative Data on Storage Stability
The following table summarizes the recommended storage conditions for this compound and provides an illustrative example of expected stability over time. Note that actual degradation rates can vary based on specific laboratory conditions.
| Form | Storage Temperature | Recommended Duration | Expected Purity (Illustrative) |
| Solid (Powder) | -20°C | Up to 3 years | >98% after 3 years |
| Solid (Powder) | 4°C | Up to 6 months | >95% after 6 months |
| In DMSO | -80°C | Up to 1 year | >98% after 1 year |
| In DMSO | -20°C | Up to 1 month | >95% after 1 month |
| In DMSO | 4°C | Up to 1 week | >99% after 1 week |
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 Levels in KARPAS422 Cells
This protocol details a method to assess the pharmacodynamic effect of this compound by measuring the levels of tri-methylated Histone H3 at lysine (B10760008) 27 (H3K27me3).
Materials:
-
KARPAS422 cells
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed KARPAS422 cells at a desired density and treat with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 24-72 hours).
-
Cell Lysis: Harvest cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-Total Histone H3 antibody as a loading control to normalize the H3K27me3 signal.
Protocol 2: Cell Viability (MTT) Assay in KARPAS422 Cells
This protocol outlines a method to determine the effect of this compound on the viability of KARPAS422 cells.
Materials:
-
KARPAS422 cells
-
This compound
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed KARPAS422 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of this compound Action
References
Validation & Comparative
A Head-to-Head Comparison of EED Inhibitors: EEDi-5285 vs. A-395
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent EED inhibitors, EEDi-5285 and A-395. The information presented is supported by experimental data to aid in the selection of the most suitable compound for preclinical research.
Embryonic Ectoderm Development (EED) is a core component of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator. The PRC2 complex, through the catalytic activity of its EZH2 subunit, is responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of PRC2 activity is implicated in various cancers, making it an attractive therapeutic target. This compound and A-395 are potent, small molecule inhibitors that target EED, thereby allosterically inhibiting the PRC2 complex. This guide delves into a detailed comparison of their performance based on available preclinical data.
Mechanism of Action
Both this compound and A-395 are allosteric inhibitors that bind to the H3K27me3-binding pocket of EED.[1][2] This binding event prevents the allosteric activation of the EZH2 catalytic subunit, leading to a reduction in H3K27me3 levels and subsequent de-repression of PRC2 target genes.[1][2] This shared mechanism of action underscores their potential as therapeutic agents in cancers with aberrant PRC2 activity.
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and A-395 from published studies. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
| Parameter | This compound | A-395 | Reference Compound (EED226) |
| Binding Affinity | |||
| EED Protein Binding IC50 | 0.2 nM[3][4] | - | 17.6 nM[3] |
| H3K27me3 Peptide Competition IC50 | - | 7 nM[5] | - |
| In Vitro Efficacy | |||
| PRC2 Complex Inhibition IC50 | - | 18 nM (trimeric complex)[5] | - |
| H3K27me3 Inhibition (cellular) IC50 | - | 90 nM[5] | - |
| H3K27me2 Inhibition (cellular) IC50 | - | 390 nM[5] | - |
| Cell Growth Inhibition IC50 | |||
| Pfeiffer (EZH2 mutant lymphoma) | 20 pM[3][4] | - | - |
| KARPAS422 (EZH2 mutant lymphoma) | 0.5 nM[3][4] | - | 182 nM[3] |
| In Vivo Efficacy | |||
| KARPAS422 Xenograft Model | Complete and durable tumor regression at 50-100 mg/kg/day (oral)[1] | Antitumor efficacy in Pfeiffer xenograft model (dose not specified)[6] | Complete tumor regression at 300 mg/kg (oral, twice daily)[3] |
Note: "-" indicates that the data was not found in the searched literature under direct comparison settings.
A direct comparison study demonstrated that both this compound and A-395 effectively reduce H3K27me3 levels in dendritic cells at a concentration of 5 µM, as confirmed by western blotting analysis.[7]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
PRC2 Signaling Pathway
The PRC2 complex plays a crucial role in gene silencing through the methylation of histone H3. The core components of the PRC2 complex are EZH2, EED, and SUZ12. EED binds to the trimethylated lysine 27 on histone H3 (H3K27me3), which allosterically activates the methyltransferase activity of EZH2, leading to further H3K27 trimethylation and transcriptional repression. EED inhibitors like this compound and A-395 disrupt this cycle.
Experimental Workflow for EED Inhibitor Comparison
A generalized workflow for comparing the efficacy of EED inhibitors is outlined below. This workflow encompasses initial binding assays followed by cellular and in vivo functional assays.
Mechanism of Action: Logical Relationship
The diagram below illustrates the logical flow of the mechanism of action for EED inhibitors, from target engagement to the ultimate biological outcome.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of an EED inhibitor that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., Pfeiffer, KARPAS422) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the EED inhibitors (this compound or A-395) in culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Thermal Shift Assay (TSA)
Objective: To determine the binding of an EED inhibitor to the EED protein by measuring the change in protein melting temperature (Tm).
Protocol:
-
Reaction Mixture Preparation: In a 96-well PCR plate, prepare a reaction mixture containing the purified EED protein (e.g., 2 µM), SYPRO Orange dye (e.g., 5X), and the EED inhibitor at various concentrations in a suitable buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Fluorescence Measurement: Monitor the fluorescence of the SYPRO Orange dye at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, resulting in an increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity against temperature to generate a melting curve. The midpoint of the transition, where the fluorescence is halfway between the minimum and maximum, is the melting temperature (Tm). An increase in Tm in the presence of the inhibitor indicates binding and stabilization of the protein.
Conclusion
Both this compound and A-395 are potent and selective inhibitors of the EED subunit of the PRC2 complex. Based on the available data, this compound demonstrates exceptional potency in both biochemical and cellular assays, with picomolar to low nanomolar IC50 values.[3][4] A-395 also exhibits potent inhibition of the PRC2 complex and cellular H3K27 methylation.[5] The choice between these inhibitors for specific research applications may depend on the desired potency, the specific cellular context, and other experimental considerations. The provided experimental protocols and diagrams offer a framework for further comparative studies and a deeper understanding of their biological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of EED-mediated histone methylation alleviates neuroinflammation by suppressing WNT-mediated dendritic cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Structural comparison of EEDi-5285 and EED226 binding to EED
A detailed comparison of two potent allosteric inhibitors of the Polycomb Repressive Complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED).
In the landscape of epigenetic drug discovery, the inhibition of the PRC2 complex has emerged as a promising therapeutic strategy for various cancers. EED, a core component of PRC2, plays a crucial role in the complex's stability and allosteric activation. This guide provides a comprehensive structural and functional comparison of two leading EED inhibitors, EEDi-5285 and EED226, for researchers, scientists, and drug development professionals.
At a Glance: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and EED226, highlighting the exceptional potency of this compound.
| Parameter | This compound | EED226 | Reference |
| EED Binding Affinity (IC50) | 0.2 nM | 17.6 nM[1] | [1][2] |
| EED Binding Affinity (Kd) | Not explicitly reported | 82 nM | [3] |
| PRC2 Inhibition (IC50) | Not explicitly reported | 23.4 nM (peptide substrate) | [4] |
| Cellular Potency (Karpas422, IC50) | 0.5 nM | 182 nM | [1] |
| PDB ID (Complex with EED) | 6W7F | 5GSA | [1][2] |
Mechanism of Action: Allosteric Inhibition of PRC2
Both this compound and EED226 are allosteric inhibitors that target the H3K27me3 binding pocket on EED.[3][5] By occupying this pocket, they prevent the binding of the trimethylated histone H3 tail, which is a key event for the allosteric activation of the PRC2 complex's methyltransferase activity, catalyzed by the EZH2 subunit. This inhibition leads to a reduction in H3K27 methylation, a hallmark of PRC2 activity, and subsequent reactivation of silenced tumor suppressor genes.[5]
References
- 1. Collection - this compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
EEDi-5285: A Potent Alternative to Traditional EZH2 Inhibition in PRC2-Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EEDi-5285 and conventional EZH2 inhibitors, offering a detailed analysis of their mechanisms of action, potency, and preclinical efficacy. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of PRC2-targeting compounds for their studies.
Introduction
The Polycomb Repressive Complex 2 (PRC2) plays a critical role in epigenetic regulation, primarily through the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a mark associated with transcriptional repression. The catalytic subunit of this complex, EZH2, has been a key target for anti-cancer drug development, leading to the creation of several EZH2 inhibitors. However, the emergence of resistance to these inhibitors has prompted the exploration of alternative strategies to modulate PRC2 activity. This compound, a potent and orally active small molecule, represents a novel approach by targeting the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex, offering a distinct mechanism of action that may overcome the limitations of direct EZH2 inhibition.
Mechanism of Action: A Tale of Two Targets
EZH2 inhibitors and this compound both ultimately lead to the suppression of PRC2's methyltransferase activity, but they achieve this through distinct molecular interactions.
EZH2 Inhibitors: These small molecules, such as tazemetostat (B611178) and GSK126, are competitive inhibitors of the S-adenosyl-L-methionine (SAM) binding site within the SET domain of EZH2.[1][2] By blocking the binding of the methyl donor SAM, these inhibitors directly prevent the catalytic activity of EZH2, thereby reducing global H3K27 methylation.[1]
This compound: In contrast, this compound targets the EED subunit, a core component of the PRC2 complex essential for its stability and allosteric activation.[3][4] EED contains a binding pocket that recognizes trimethylated H3K27 (H3K27me3). This interaction is crucial for the propagation and maintenance of the repressive H3K27me3 mark. This compound binds to this H3K27me3-binding pocket on EED with high affinity, preventing the allosteric activation of EZH2 and disrupting the feedback loop that sustains PRC2 activity.[3][4] This indirect inhibition of EZH2 offers a potential advantage in overcoming resistance mechanisms that arise from mutations in the EZH2 catalytic domain.[4][5]
Potency and Efficacy: A Quantitative Comparison
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to representative EZH2 inhibitors.
Table 1: In Vitro Biochemical Potency
| Compound | Target | Assay Type | IC50 / Ki | Reference(s) |
| This compound | EED | Binding Assay | 0.2 nM (IC50) | [3][4][6] |
| Tazemetostat | EZH2 (Wild-Type) | Enzymatic Assay | 2.5 nM (Ki) | [7][8] |
| EZH2 (Mutant) | Enzymatic Assay | 2-38 nM (IC50) | [8][9][10] | |
| GSK126 | EZH2 | Enzymatic Assay | 9.9 nM (IC50) | [3][11][12][13] |
Table 2: Cellular Activity in EZH2-Mutant Lymphoma Cell Lines
| Compound | Cell Line | Assay Type | IC50 | Reference(s) |
| This compound | Pfeiffer | Cell Growth | 20 pM | [3][4][6] |
| KARPAS-422 | Cell Growth | 0.5 nM | [3][4][6] | |
| Tazemetostat | EZH2-mutant lines | Cell Proliferation | <0.001 to 7.6 µM | [10][14] |
| GSK126 | Pfeiffer | Cell Proliferation | Not explicitly stated | [11] |
Table 3: In Vivo Efficacy in a KARPAS-422 Xenograft Model
| Compound | Dosage | Administration | Outcome | Reference(s) |
| This compound | 50-100 mg/kg | Oral, daily for 28 days | Complete and durable tumor regression | [15] |
| GSK126 | 50 mg/kg/day | Not specified | Reduces tumor growth | [11] |
The data clearly indicate that this compound is an exceptionally potent inhibitor of EED, with IC50 values in the low picomolar to nanomolar range in cellular assays.[3][4][6] Notably, in the KARPAS-422 xenograft model, this compound demonstrated complete and lasting tumor regression with oral administration.[15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols.
PRC2 Enzymatic Assay (LC-MS Based)
This assay quantifies the enzymatic activity of the PRC2 complex by measuring the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.
-
Reaction Setup: A reaction mixture is prepared containing the purified PRC2 complex, a histone H3 peptide or nucleosome substrate, and the methyl donor S-adenosyl-L-methionine (SAM).
-
Inhibitor Addition: Test compounds (e.g., EZH2 inhibitors) are added at varying concentrations.
-
Incubation: The reaction is incubated at a controlled temperature to allow for the enzymatic reaction to proceed.
-
Quenching: The reaction is stopped, typically by the addition of an acid.
-
Detection: The amount of SAH produced is quantified using liquid chromatography-mass spectrometry (LC-MS).[16]
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT/MTS)
These colorimetric assays are used to assess the effect of compounds on cell proliferation and viability.
-
Cell Seeding: Lymphoma cells (e.g., Pfeiffer, KARPAS-422) are seeded in 96-well plates at a predetermined optimal density.
-
Compound Treatment: Cells are treated with a dilution series of the test compound (this compound or EZH2 inhibitors) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 6 days) to allow for effects on cell proliferation.
-
Reagent Addition: A tetrazolium salt solution (MTT or MTS) is added to each well.[2]
-
Incubation: The plates are incubated for a few hours, during which viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product.[2]
-
Solubilization (for MTT): A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., KARPAS-422) are subcutaneously injected into immunocompromised mice (e.g., SCID mice).[17]
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Signaling Pathway
The PRC2 complex is a central hub in a complex network of cellular signaling. Its activity is influenced by various pathways, and its inhibition has downstream consequences on gene expression and cellular fate.
Upstream signaling pathways, such as the PI3K/AKT and CDK pathways, can phosphorylate EZH2, modulating its activity and stability. The core function of the PRC2 complex is the trimethylation of H3K27, leading to the silencing of target genes, including tumor suppressor genes. This epigenetic modification promotes cell cycle progression and blocks cellular differentiation, contributing to tumorigenesis. EZH2 inhibitors directly block the catalytic activity of EZH2, while this compound disrupts the integrity and allosteric activation of the PRC2 complex, both leading to a reduction in H3K27me3 levels and subsequent anti-tumor effects.
Overcoming Resistance
A significant advantage of targeting EED is the potential to overcome resistance to EZH2 inhibitors.[4][5] Resistance to EZH2 inhibitors can arise from secondary mutations in the EZH2 catalytic domain that prevent drug binding. Because this compound targets a different subunit of the PRC2 complex, it is expected to retain its efficacy against tumors that have developed resistance to direct EZH2 inhibitors.[4]
Safety and Tolerability
Clinical trials of EZH2 inhibitors have provided insights into their safety profiles. The most common treatment-related adverse events include fatigue, nausea, anemia, and thrombocytopenia.[18][19][20] While generally manageable, these side effects require careful monitoring. As this compound is in the preclinical stage of development, its clinical safety profile in humans has not yet been established. However, preclinical studies in mice indicated good tolerability at effective doses.[15]
Conclusion
This compound represents a highly potent and promising alternative to conventional EZH2 inhibitors for targeting PRC2-dependent cancers. Its distinct mechanism of action, exceptional potency, and potential to overcome resistance make it a valuable tool for both basic research and clinical development. The data presented in this guide underscore the importance of exploring novel strategies to modulate the activity of epigenetic regulators like the PRC2 complex. Further investigation into the clinical potential of EED inhibitors is warranted and holds the promise of expanding the therapeutic options for patients with cancers driven by PRC2 dysregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Gsk2816126 | C31H38N6O2 | CID 68210102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and Molecular Basis of a Diverse Set of Polycomb Repressive Complex 2 Inhibitors Recognition by EED - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KARPAS 299 Xenograft Model - Altogen Labs [altogenlabs.com]
- 18. Safety profile of EZH2 inhibitors for cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Safety profile of EZH2 inhibitors for cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anti-tumor activity of EEDi-5285 in different cancer models
A comprehensive analysis of EEDi-5285's performance in preclinical cancer models, offering a comparative perspective for researchers in oncology and drug development.
This compound has emerged as a highly potent and orally active small-molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED).[1][2][3][4][5][6] By targeting EED, this compound disrupts the allosteric activation of EZH2, the catalytic subunit of PRC2, leading to the inhibition of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) and subsequent anti-tumor effects. This guide provides a detailed comparison of this compound's activity against other PRC2 inhibitors and summarizes key experimental findings in various cancer models.
Comparative Efficacy of this compound
This compound has demonstrated exceptional potency in preclinical studies, significantly surpassing earlier generation EED inhibitors. The following tables summarize its in vitro and in vivo efficacy.
Table 1: In Vitro Potency of this compound in EZH2-Mutant Lymphoma Cell Lines
| Compound | Target | Pfeiffer (IC50) | KARPAS422 (IC50) | EED Binding (IC50) |
| This compound | EED | 20 pM [1][2][4][5] | 0.5 nM [1][2][4][5] | 0.2 nM [1][2][3][4][5][6] |
| EED226 | EED | Not Reported | 182 nM[7] | 17.6 nM[7] |
IC50 values represent the concentration required to inhibit 50% of cell growth or protein binding.
Table 2: In Vivo Anti-Tumor Activity of this compound in a KARPAS422 Xenograft Model
| Treatment | Dose | Administration | Outcome |
| This compound | 50-100 mg/kg [1][3][6][8] | Oral, daily [3][6] | Complete and durable tumor regression [1][2][3][4][5][6][8][9] |
Mechanism of Action: Targeting the PRC2 Complex
The PRC2 complex, comprising core components EZH2, EED, and SUZ12, plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2][8] EED is essential for the catalytic activity of EZH2. It binds to H3K27me3, which allosterically activates EZH2's methyltransferase function, creating a positive feedback loop to maintain the repressive chromatin state. This compound disrupts this process by binding to the H3K27me3-binding pocket of EED, thereby preventing the allosteric activation of EZH2.
References
- 1. This compound | EED inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure-based discovery of a highly potent and orally active small-molecule inhibitor of embryonic ectoderm development (EED) capable of achieving complete tumor regression [morressier.com]
A Comparative Guide to the Pharmacokinetics of EEDi-5285 and Other PRC2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the novel Embryonic Ectoderm Development (EED) inhibitor, EEDi-5285, with other prominent inhibitors of the Polycomb Repressive Complex 2 (PRC2), including tazemetostat (B611178), MAK683, and valemetostat. The information is supported by experimental data from preclinical and clinical studies, with a focus on quantitative comparisons and detailed methodologies.
Introduction to PRC2 Inhibition
The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator that plays a significant role in gene silencing by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3).[1][2] Dysregulation of PRC2 activity is implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention.[2] PRC2 inhibitors can be broadly categorized based on their target within the complex. Some, like tazemetostat and valemetostat, target the catalytic subunit EZH2, while others, such as this compound and MAK683, bind to the EED subunit, leading to allosteric inhibition of the complex.[3][4] Understanding the pharmacokinetic differences between these inhibitors is paramount for the development of effective cancer therapies.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for this compound and other selected PRC2 inhibitors. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions, including species and dosing.
| Parameter | This compound | Tazemetostat | MAK683 | Valemetostat |
| Target | EED[5] | EZH2[6] | EED[7] | EZH1/EZH2[8] |
| Species | Mouse[9] | Human[10] / Animal[11] | Mouse[7] | Human[12] |
| Dose | 10 mg/kg (oral)[9] | 800 mg BID (oral)[10] | 1-2 mg/kg (oral)[7] | 200 mg (oral)[12] |
| Oral Bioavailability (F) | 75%[9] | ~33%[10] ("good" in animals[11]) | Moderate to High (77% in mice)[7] | Not explicitly stated, but food affects absorption[8] |
| Cmax | 1.8 µM[9] | 829 ng/mL[10] | Not specified | 2300 ng/mL[12] |
| Tmax | Not specified | ~1-2 hours[13] | Not specified | 3.79 hours[12] |
| AUC | 6.0 h·µg/mL[9] | 3340 ng·h/mL (Day 15)[10] | Not specified | 20,800 ng·h/mL[12] |
| Half-life (t1/2) | ~2 hours[9] | ~3-4 hours[10] | 1.2 - 3.2 hours[7] | Not explicitly stated |
| Volume of Distribution (Vd) | 1.4 L/kg[9] | Not specified | Moderate (1.7–3.5 L/kg)[7] | 268 L[12] |
Experimental Protocols
General Pharmacokinetic Study Protocol in Mice (Oral Administration)
This section outlines a representative protocol for determining the pharmacokinetic profile of a PRC2 inhibitor in mice, based on common practices described in the literature.[14][15]
1. Animal Housing and Acclimatization:
-
Male or female mice (e.g., C57BL/6 or immunodeficient strains for xenograft studies) are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Animals are acclimated for at least one week prior to the experiment.
2. Drug Formulation and Administration:
-
The test compound (e.g., this compound) is formulated in a suitable vehicle for oral administration (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline).[9]
-
A single dose of the compound is administered to the mice via oral gavage at a specified concentration (e.g., 10 mg/kg).
3. Sample Collection:
-
Blood samples are collected at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via an appropriate method, such as retro-orbital bleeding or tail vein sampling.
-
Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
The concentration of the drug in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability are calculated from the plasma concentration-time data using appropriate software.
Visualizations
PRC2 Signaling Pathway and Inhibition
Caption: Mechanism of PRC2-mediated gene silencing and points of intervention by this compound and Tazemetostat.
Experimental Workflow for Pharmacokinetic Analysis
Caption: A typical experimental workflow for determining the pharmacokinetic profile of a drug in mice.
References
- 1. Polycomb gene silencing mechanisms: PRC2 chromatin targeting, H3K27me3 “readout” and phase separation-based compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, mechanism, and regulation of polycomb-repressive complex 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and pharmacokinetics of tazemetostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Safety, Tolerability, and Pharmacokinetics of Valemetostat Tablets and the Effect of Food on Valemetostat Pharmacokinetics in Healthy Subjects: Two Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 10. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial Testing (Stage 1) of Tazemetostat (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Why EEDi-5285 is more potent than first-generation EED inhibitors
A comprehensive comparison of EEDi-5285 and first-generation EED inhibitors, detailing its enhanced potency and clinical potential for researchers, scientists, and drug development professionals.
In the landscape of epigenetic drug discovery, the targeting of the Polycomb Repressive Complex 2 (PRC2) has emerged as a promising strategy for the treatment of various cancers. Within this complex, the Embryonic Ectoderm Development (EED) subunit plays a critical role in the allosteric activation of the catalytic subunit, EZH2. While first-generation EED inhibitors demonstrated the therapeutic potential of this target, the advent of this compound marks a significant leap forward in potency and efficacy. This guide provides an in-depth comparison of this compound with its predecessors, supported by experimental data, to elucidate its superior pharmacological profile.
Mechanism of Action: Allosteric Inhibition of PRC2
Both first-generation EED inhibitors and this compound share a common mechanism of action. They are allosteric inhibitors that bind to the H3K27me3-binding pocket of the EED subunit within the PRC2 complex.[1] This binding event prevents the interaction of EED with the trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3), a product of PRC2's own methyltransferase activity. This interaction is crucial for the propagation and maintenance of the repressive H3K27me3 mark and the full catalytic activity of EZH2. By disrupting this positive feedback loop, EED inhibitors effectively reduce global H3K27me3 levels, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects.[1]
Superior Potency of this compound: A Quantitative Comparison
The defining advantage of this compound over first-generation EED inhibitors, such as EED226, lies in its dramatically enhanced potency. This superiority is evident in both biochemical and cellular assays.
Biochemical Potency:
This compound exhibits an exceptionally high binding affinity to the EED protein. In biochemical assays, this compound demonstrates a half-maximal inhibitory concentration (IC50) in the low picomolar to sub-nanomolar range, representing a significant improvement over first-generation inhibitors.
Cellular Potency:
This enhanced biochemical potency translates directly to superior performance in cellular models. This compound effectively inhibits the proliferation of cancer cell lines, particularly those with EZH2 mutations, at concentrations orders of magnitude lower than first-generation compounds.
| Inhibitor | Target | Biochemical IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| This compound | EED | 0.2 | KARPAS-422 (EZH2 mutant) | 0.5 | [2][3][4] |
| Pfeiffer (EZH2 mutant) | 0.02 | [2][3][4] | |||
| EED226 (First-Generation) | EED | 17.6 | KARPAS-422 (EZH2 mutant) | 182 | [5] |
| 23.4 (vs. H3K27me0 peptide) | G401 | 220 | [6][7] | ||
| MAK683 (First-Generation) | EED | N/A | DLBCL cell lines | Nanomolar range | [8] |
Note: IC50 values can vary slightly between different experimental setups.
As the data clearly indicates, this compound is approximately 100 times more potent than EED226 in binding to EED and over 300 times more potent in inhibiting the growth of the KARPAS-422 cell line.[2][3][4][9]
Enhanced In Vivo Efficacy and Oral Bioavailability
The superior potency of this compound extends to its in vivo performance. In preclinical xenograft models of lymphoma, orally administered this compound has been shown to induce complete and durable tumor regression at well-tolerated doses.[2][3][4] This remarkable in vivo activity is supported by its excellent pharmacokinetic properties, including high oral bioavailability.
| Compound | Animal Model | Dosing | Outcome | Oral Bioavailability | Reference |
| This compound | KARPAS-422 Xenograft (mice) | 50 mg/kg, oral, daily | Complete and durable tumor regression | High | [9] |
| EED226 | KARPAS-422 Xenograft (mice) | 40 mg/kg, oral, daily | Complete tumor regression | ~100% | [6][7] |
While EED226 also demonstrated in vivo efficacy, the significantly lower cellular IC50 of this compound suggests a wider therapeutic window and the potential for achieving robust efficacy at lower, and potentially safer, clinical doses.
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for the key experiments are provided below.
Biochemical Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the binding affinity of inhibitors to the EED protein.
Protocol:
-
Reagent Preparation:
-
Recombinant human EED protein (with a polyhistidine tag) is diluted in assay buffer.
-
A biotinylated peptide corresponding to histone H3 trimethylated at lysine 27 (H3K27me3) is prepared in assay buffer.
-
A TR-FRET donor, typically a Europium-chelate conjugated anti-His6 antibody, and a TR-FRET acceptor, such as Streptavidin-XL665, are prepared in assay buffer.
-
Serial dilutions of the test inhibitor (this compound or a first-generation inhibitor) are prepared.
-
-
Assay Procedure:
-
In a 384-well plate, the His-tagged EED protein is incubated with the serially diluted inhibitor for a predefined period (e.g., 15-30 minutes) at room temperature.
-
A mixture of the biotinylated H3K27me3 peptide, the TR-FRET donor, and the TR-FRET acceptor is added to the wells.
-
The plate is incubated for a further period (e.g., 1-2 hours) at room temperature to allow for the binding of the components and the development of the FRET signal.
-
-
Data Acquisition and Analysis:
-
The plate is read on a TR-FRET compatible plate reader, with excitation typically around 340 nm and emission measured at both the donor wavelength (e.g., 620 nm) and the acceptor wavelength (e.g., 665 nm).
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the EED-H3K27me3 interaction.
-
The IC50 value is determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cellular Proliferation Assay (CellTiter-Glo®)
This assay measures the viability of cells after treatment with an inhibitor.
Protocol:
-
Cell Culture and Seeding:
-
Cancer cell lines (e.g., KARPAS-422, Pfeiffer) are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well opaque-walled plates at a predetermined density and allowed to adhere or stabilize overnight.
-
-
Compound Treatment:
-
Serial dilutions of the test inhibitor are prepared in the cell culture medium.
-
The medium in the cell plates is replaced with the medium containing the various concentrations of the inhibitor. Control wells receive medium with vehicle (e.g., DMSO) only.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
The plates and the CellTiter-Glo® reagent are equilibrated to room temperature.
-
A volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well is added.
-
The plate is mixed on an orbital shaker for approximately 2 minutes to induce cell lysis.
-
The plate is then incubated at room temperature for about 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
The luminescence of each well is measured using a luminometer.
-
The background luminescence (from wells with medium only) is subtracted from all experimental values.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound represents a significant advancement in the development of EED inhibitors, demonstrating substantially greater potency than first-generation compounds in both biochemical and cellular assays. This enhanced potency, coupled with its excellent in vivo efficacy and oral bioavailability, positions this compound as a highly promising clinical candidate for the treatment of PRC2-dependent cancers. The detailed experimental data and protocols provided in this guide offer a valuable resource for researchers in the field of epigenetics and drug discovery, facilitating further investigation and development of this new generation of potent EED inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ch.promega.com [ch.promega.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eubopen.org [eubopen.org]
- 8. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
EEDi-5285 in Complex with EED: A Comparative Structural Analysis of a Potent PRC2 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cocrystal structure and performance of the embryonic ectoderm development (EED) inhibitor, EEDi-5285, with other notable alternatives. Experimental data is presented to support the analysis, offering insights into the structure-activity relationship of these inhibitors.
This compound is an exceptionally potent and orally active small-molecule inhibitor of EED, a core component of the Polycomb Repressive Complex 2 (PRC2). The PRC2 complex plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a process essential for gene silencing. Dysregulation of PRC2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound binds to the EED protein with high affinity, demonstrating significant potency in inhibiting cancer cell growth.[1][2] Its cocrystal structure in complex with EED provides a precise understanding of the structural basis for its high binding affinity.[1][2]
Comparative Performance of EED Inhibitors
The following table summarizes the quantitative data for this compound and other key EED inhibitors, offering a clear comparison of their binding affinities, inhibitory concentrations, and structural data.
| Inhibitor | IC50 (EED Binding) | Kd | PDB ID (EED Complex) | Clinical Trial Status (if applicable) |
| This compound | 0.2 nM[1][2][3] | Not explicitly found | 6W7F[4] | Preclinical[5] |
| EED226 | 23.4 nM[6][7][8] | 82 nM[7][8][9] | 5GSA[10] | Preclinical[11] |
| A-395 | 7 nM (peptide competition)[12] | 1.5 nM (SPR)[4] | Not Found | Preclinical[13][14] |
| BR-001 | 4.5 nM[5][15] | Not explicitly found | Co-crystal structure mentioned, but PDB ID not specified[15][16] | Preclinical[16] |
| MAK683 | 59 nM (AlphaScreen)[17] | Not explicitly found | 7QK4[18] | Phase I/II[19][20] |
| APG-5918 | 1.2 nM[5][21] | Not explicitly found | Not Found | Phase I[5][22] |
| FTX-6058 | 36 nM (cell-based)[5] | 3.2 nM (SPR)[23] | Not Found | Phase Ib[24][25] |
| ORIC-944 | 16.7 nM (biochemical PRC2)[26] | 106 pM (EED binding EC50)[26] | Not Found | Phase Ib[27][28] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protein Co-crystallization
This protocol outlines the general steps for obtaining a cocrystal structure of an EED inhibitor in complex with the EED protein.
-
Protein Expression and Purification:
-
Express the human EED protein (residues typically 76-441) in a suitable expression system, such as E. coli.
-
Purify the protein to homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography.
-
Confirm the purity and integrity of the protein using SDS-PAGE and mass spectrometry.
-
-
Complex Formation:
-
Incubate the purified EED protein with a molar excess (typically 2 to 5-fold) of the EED inhibitor.
-
Allow the complex to form by incubating the mixture on ice for a defined period (e.g., 1-2 hours).
-
-
Crystallization Screening:
-
Use the sitting-drop or hanging-drop vapor diffusion method to screen for crystallization conditions.
-
Set up crystallization trials with a variety of commercial screens that cover a wide range of pH, precipitants, and additives.
-
Mix the protein-inhibitor complex solution with the reservoir solution in a 1:1 or 2:1 ratio.
-
-
Crystal Optimization and Growth:
-
Once initial crystal hits are identified, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, buffer pH, and additives.
-
Grow larger, diffraction-quality crystals for X-ray data collection.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known EED structure as a search model.
-
Refine the structure and build the inhibitor molecule into the electron density map.
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics and affinity between the EED protein and its inhibitors.
-
Immobilization of EED Protein:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified EED protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters on the surface using ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the EED inhibitor in a suitable running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized EED surface and a reference flow cell (without immobilized protein).
-
Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).
-
-
Data Analysis:
-
Subtract the reference channel data from the experimental channel data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to directly measure the heat changes that occur upon biomolecular binding, providing information on binding affinity, stoichiometry, and thermodynamics.
-
Sample Preparation:
-
Dialyze the purified EED protein and the EED inhibitor into the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the protein and the inhibitor.
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Fill the sample cell of the calorimeter with the EED protein solution.
-
Load the injection syringe with the EED inhibitor solution at a concentration typically 10-20 times higher than the protein concentration.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka or Kd), stoichiometry (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Visualizations
EED Signaling Pathway
The following diagram illustrates the central role of EED within the PRC2 complex and its impact on gene regulation.
Caption: EED's role in the PRC2 complex and gene silencing.
Experimental Workflow for Cocrystal Structure Determination
This diagram outlines the key steps involved in determining the cocrystal structure of an EED inhibitor with the EED protein.
Caption: Workflow for EED-inhibitor cocrystal structure determination.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. EED226 | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. ptgcn.com [ptgcn.com]
- 10. rcsb.org [rcsb.org]
- 11. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The EED protein-protein interaction inhibitor A-395 inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. rcsb.org [rcsb.org]
- 19. Facebook [cancer.gov]
- 20. Mak-683 | C20H17FN6O | CID 121412508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Facebook [cancer.gov]
- 23. fulcrumtx.com [fulcrumtx.com]
- 24. researchgate.net [researchgate.net]
- 25. ir.fulcrumtx.com [ir.fulcrumtx.com]
- 26. oricpharma.com [oricpharma.com]
- 27. abmole.com [abmole.com]
- 28. selleckchem.com [selleckchem.com]
Overcoming Resistance to EZH2 Inhibition: A Comparative Guide to EEDi-5285
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EEDi-5285 and EZH2 inhibitors, with a focus on mechanisms of cross-resistance. The emergence of resistance to EZH2 inhibitors represents a significant clinical challenge. This compound, a potent and orally active inhibitor of Embryonic Ectoderm Development (EED), offers a promising therapeutic strategy to overcome this resistance by targeting a different component of the Polycomb Repressive Complex 2 (PRC2).
Introduction to PRC2 Inhibition
The PRC2 complex is a key epigenetic regulator that plays a critical role in cell differentiation and proliferation. Its catalytic subunit, EZH2, methylates histone H3 at lysine (B10760008) 27 (H3K27), leading to transcriptional repression. Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.
EZH2 inhibitors, such as tazemetostat (B611178) and GSK126, are S-adenosyl methionine (SAM)-competitive inhibitors that directly target the catalytic activity of EZH2.[1] In contrast, this compound is an allosteric inhibitor that binds to the EED subunit, a core component of the PRC2 complex required for its stability and optimal catalytic activity.[2] This fundamental difference in the mechanism of action underpins the potential of this compound to be effective in tumors that have developed resistance to EZH2 inhibitors.
Mechanisms of Resistance to EZH2 Inhibitors
Resistance to EZH2 inhibitors can arise through two primary mechanisms:
-
On-target mutations: Acquired mutations in the EZH2 gene can prevent the binding of SAM-competitive inhibitors to the catalytic SET domain.
-
Bypass signaling pathways: Activation of alternative pro-survival signaling pathways can render cancer cells independent of PRC2-mediated gene repression.
Preclinical studies have demonstrated that EED inhibitors can overcome resistance mediated by both of these mechanisms.[1][3]
Comparative Efficacy of this compound and EZH2 Inhibitors
While direct head-to-head studies of this compound against a broad panel of EZH2 inhibitor-resistant cell lines are not yet extensively published, data from studies on other potent EED inhibitors, such as MAK683 and EED226, provide strong evidence for the efficacy of this class of drugs in resistant settings.
Activity in EZH2-Mutant and EZH2 Inhibitor-Sensitive Cell Lines
This compound demonstrates exceptional potency in lymphoma cell lines harboring EZH2 mutations, which are generally sensitive to EZH2 inhibitors.
| Cell Line | EZH2 Mutation | This compound IC50 | Tazemetostat IC50 | GSK126 IC50 |
| Pfeiffer | A677G | 20 pM[2] | 9 nM (IC95: 2–38 nM)[4] | Not specified |
| KARPAS-422 | Y641F | 0.5 nM[2] | Not specified | Growth IC50 reported[5] |
Overcoming Acquired Resistance to EZH2 Inhibitors
Studies with the EED inhibitor MAK683 have shown its ability to overcome resistance to the EZH2 inhibitor tazemetostat (TAZ) conferred by the EZH2Y666N mutation.
| Cell Line Model | Treatment | Relative Cell Viability | Fold Reduction vs. Tazemetostat |
| G401 (EZH2Y666N clone 3) | Tazemetostat | High | - |
| G401 (EZH2Y666N clone 3) | MAK683 | Low | 2.1-fold[3] |
| G401 (EZH2Y666N clone 8) | Tazemetostat | High | - |
| G401 (EZH2Y666N clone 8) | MAK683 | Low | 2.2-fold[3] |
Furthermore, lymphoma cell lines resistant to GSK126 and EPZ-6438 (tazemetostat) remained sensitive to the EED inhibitor EED226.[6] This suggests that targeting EED can bypass resistance mechanisms that affect the EZH2 catalytic site.
Signaling Pathways and Experimental Workflows
PRC2 Signaling Pathway and Inhibition Mechanisms
The following diagram illustrates the canonical PRC2 signaling pathway and the distinct mechanisms of action of EZH2 inhibitors and this compound. EZH2 inhibitors compete with SAM to block the methyltransferase activity of EZH2. This compound binds to EED, preventing the allosteric activation of PRC2 and leading to its destabilization.
Experimental Workflow for Assessing Cross-Resistance
A typical workflow to study cross-resistance involves generating resistant cell lines, followed by a series of assays to compare the efficacy of different inhibitors.
Experimental Protocols
Cell Viability Assay
-
Cell Plating: Seed cancer cells (both sensitive and resistant lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound or an EZH2 inhibitor (e.g., tazemetostat, GSK126) for 72-96 hours. Include a DMSO-treated control.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the DMSO control and calculate IC50 values using a non-linear regression model.
Western Blot for Histone Methylation
-
Protein Extraction: Treat cells with inhibitors for the desired time, then lyse the cells and extract total protein or histones.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against H3K27me3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the relative levels of H3K27me3.
Co-Immunoprecipitation (Co-IP) of PRC2 Complex
-
Cell Lysis: Lyse inhibitor-treated cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against a PRC2 component (e.g., EZH2 or SUZ12) or a control IgG overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze the presence of other PRC2 components (EED, SUZ12, EZH2) by Western blotting.
Conclusion
This compound represents a mechanistically distinct and highly potent inhibitor of the PRC2 complex. The available preclinical data for EED inhibitors strongly support their potential to overcome clinically relevant mechanisms of resistance to EZH2 inhibitors. By targeting the EED subunit, this compound can effectively inhibit PRC2 activity even in the presence of EZH2 mutations that render SAM-competitive inhibitors ineffective. Further direct comparative studies will be crucial to fully elucidate the clinical potential of this compound in the context of EZH2 inhibitor resistance.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guide for EEDi-5285
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the proper handling and disposal of EEDi-5285, ensuring laboratory safety and environmental compliance.
This compound is a highly potent, orally active inhibitor of Embryonic Ectoderm Development (EED) with significant applications in cancer research.[1][2][3][4][5] Due to its cytotoxic nature, proper disposal is crucial to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound waste.
Physicochemical and Bioactivity Data of this compound
For safe handling and accurate experimental design, a summary of this compound's key properties is presented below.
| Parameter | Value |
| Molecular Weight | 479.53 g/mol [1] |
| Molecular Formula | C₂₄H₂₂FN₅O₃S[1] |
| Appearance | Solid[1] |
| IC₅₀ (EED) | 0.2 nM[1][2][4][5] |
| IC₅₀ (Pfeiffer cell line) | 20 pM[1][3][5] |
| IC₅₀ (KARPAS422 cell line) | 0.5 nM[1][3][5] |
| Solubility | 10 mM in DMSO[1] |
| Storage (Solid Powder) | -20°C for up to 3 years[2] |
| Storage (In Solvent) | -80°C for up to 1 year[2] |
This compound Disposal Workflow
The following diagram outlines the procedural flow for the safe disposal of this compound waste, from the point of generation to final disposal.
References
- 1. This compound | EED inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling EEDi-5285
Essential Safety and Handling Guide for EEDi-5285
This document provides immediate and essential safety, logistical, and operational guidance for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid powder form, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
1.1. Eye and Face Protection:
-
Wear safety glasses with side-shields that conform to EN166, NIOSH (US), or EN 166 (EU) standards.[1]
-
If there is a risk of splashing or aerosol generation, a face shield should be used in addition to safety glasses.
1.2. Hand Protection:
-
Handle with chemical-resistant gloves (e.g., nitrile) at all times.[1]
-
Gloves must be inspected for integrity before use.[1]
-
Use proper glove removal technique, avoiding contact with the outer surface of the glove, to prevent skin contamination.[1]
-
Dispose of used gloves in the appropriate biohazard waste container.
1.3. Body Protection:
-
Wear a fully buttoned lab coat to protect from spills.
-
Ensure lower body is completely covered with clothing.
-
Closed-toe shoes are mandatory in the laboratory.
1.4. Respiratory Protection:
-
Work with this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[1][2]
Operational Plan: Handling and Storage
2.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry and well-ventilated place.[1]
-
Powder: Store at -20°C for up to 3 years.
-
In solvent: Store at -80°C for up to 1 year. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[3]
2.2. Preparation of Stock Solutions:
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions of this compound.[3]
-
Procedure:
-
Perform all weighing and solvent addition steps within a chemical fume hood.
-
To prepare a stock solution, slowly add the desired volume of DMSO to the vial containing the powdered this compound.
-
Sonication may be required to fully dissolve the compound.[3]
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
-
2.3. Use in Experiments:
-
When diluting stock solutions for use in cell culture or animal studies, use the appropriate sterile culture medium or vehicle solution.
-
Handle all solutions containing this compound with the same precautions as the solid compound.
Disposal Plan
-
Dispose of unused this compound and any contaminated materials (e.g., pipette tips, tubes, gloves) in accordance with institutional and local regulations for chemical waste.
-
For spills, absorb with an inert material and place in a suitable, closed container for disposal.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (EED Protein Binding) | 0.2 nM | Biochemical Assay | [4][5] |
| IC₅₀ (Cell Growth Inhibition) | 20 pM | Pfeiffer | [3][4][5] |
| 0.5 nM | KARPAS422 | [3][4][5] | |
| Cₘₐₓ (10 mg/kg, oral) | 1.8 µM | SCID Mice | [6] |
| AUC (10 mg/kg, oral) | 6.0 h·µg/mL | SCID Mice | [6] |
| Oral Bioavailability (F) | 75% | SCID Mice | [6] |
| Terminal Half-Life (T₁/₂) | ~2 hours | SCID Mice | [6] |
Experimental Protocols
1. Cell Growth Inhibition Assay
This protocol describes the methodology for assessing the effect of this compound on the growth of lymphoma cell lines.[3]
-
Cell Lines: KARPAS422 and Pfeiffer human B-cell lymphoma cell lines.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.[3]
-
Procedure:
-
Seed cells in 96-well plates at a density of 2,000-3,000 cells per well.[3]
-
Treat cells with serially diluted concentrations of this compound. Include a DMSO-treated control group.[3]
-
Incubate the plates for 7 days.[3]
-
Assess cell viability using a lactate (B86563) dehydrogenase-based WST-8 assay.[3]
-
Measure absorbance at 450 nm using a microplate reader.[3]
-
Normalize the readings to the DMSO-treated cells and calculate the IC₅₀ values using nonlinear regression analysis.[3]
-
2. In Vivo Efficacy Study in a Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in a mouse model.[3]
-
Animal Model: Severe combined immune-deficient (SCID) mice.
-
Tumor Implantation: Subcutaneously inject 1 x 10⁷ KARPAS422 cells in 50% Matrigel on the dorsal side of the mice.[3]
-
Treatment:
-
When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and vehicle control groups.[3]
-
Administer this compound orally via gavage at doses of 50-100 mg/kg daily for 28 days.
-
-
Monitoring:
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring the levels of H3K27me3.
-
Visualizations
Caption: Mechanism of action of this compound on the PRC2 signaling pathway.
Caption: Experimental workflows for in vitro and in vivo evaluation of this compound.
References
- 1. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
